Product packaging for Shizukaol C(Cat. No.:)

Shizukaol C

Cat. No.: B1180583
M. Wt: 634.7 g/mol
InChI Key: KDKIOCIPCJDWMT-ADSFGAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Shizukaol C has been reported in Chloranthus henryi, Chloranthus spicatus, and Chloranthus serratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42O10 B1180583 Shizukaol C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKIOCIPCJDWMT-ADSFGAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin and Biological Activities of Shizukaol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C is a naturally occurring dimeric sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and known biological activities of this compound. Detailed experimental methodologies for key assays are presented, and relevant signaling pathways are illustrated to facilitate a deeper understanding of its mechanism of action. All quantitative data is summarized for comparative analysis.

Origin and Isolation

This compound is a phytochemical primarily isolated from the roots of plants belonging to the Chloranthus genus, specifically Chloranthus serratus and Chloranthus japonicus[1][2][3][4]. These plants have a history of use in traditional medicine, prompting scientific investigation into their chemical constituents.

General Isolation Protocol

Experimental Protocol: General Isolation of Sesquiterpenoids from Chloranthus species

  • Extraction: Air-dried and powdered roots of Chloranthus serratus are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is often enriched with sesquiterpenoids, is subjected to repeated column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture.

  • Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

Methodologies for Structure Elucidation

The elucidation of the complex dimeric structure of this compound relies on a combination of modern spectroscopic techniques.

Experimental Protocol: General Method for Structure Elucidation of a Natural Product

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

    • 1D NMR: ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular framework.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being a key area of investigation.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Quantitative Data: Anti-inflammatory Activity of this compound

Cell LineAssayParameterValueReference
RAW 264.7Inhibition of LPS-induced NO productionIC₅₀46.72 μMUnpublished data, available from commercial suppliers

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS + DMSO) are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

  • Cell Viability Assay (MTT Assay): A parallel experiment is conducted to assess the cytotoxicity of this compound using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

Other Reported Activities

In addition to its anti-inflammatory effects, literature suggests that this compound may possess other biological activities, including antifungal properties. Further research is required to fully elucidate the spectrum of its biological effects and the underlying mechanisms.

Signaling Pathways and Biosynthesis

Putative Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound's anti-inflammatory activity has not been fully elucidated, it is likely to involve the modulation of key inflammatory mediators. Based on the known mechanisms of other anti-inflammatory compounds that inhibit NO production in LPS-stimulated macrophages, a putative pathway can be proposed.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes ShizukaolC This compound ShizukaolC->IKK potential inhibition ShizukaolC->NFkB_nucleus potential inhibition

Caption: Putative anti-inflammatory signaling pathway of this compound.

Biosynthetic Origin

This compound, as a sesquiterpenoid, originates from the mevalonate (MVA) pathway in plants. This pathway synthesizes the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP isomerization GPP Geranyl Pyrophosphate (GPP) (C10) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) IPP->FPP DMAPP->GPP GPP->FPP Sesquiterpenoids Sesquiterpenoids FPP->Sesquiterpenoids ShizukaolC This compound Sesquiterpenoids->ShizukaolC dimerization & further modifications

Caption: Simplified overview of the sesquiterpenoid biosynthetic pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide has summarized its origin, isolation, structure, and biological properties based on the available scientific literature. Further research is warranted to fully elucidate its mechanism of action, explore its full therapeutic potential, and develop efficient synthetic or semi-synthetic routes for its production. In vivo studies are also necessary to validate its efficacy and safety in preclinical models. The detailed methodologies and summarized data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Shizukaol C: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a complex dimeric sesquiterpenoid, stands as a notable natural product isolated from various species of the Chloranthus genus. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and insights into its potential biological activities. The document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of molecules.

Introduction

The genus Chloranthus has a rich history in traditional medicine, particularly in East Asia, where various species have been utilized for their anti-inflammatory, anti-bacterial, and anti-viral properties. Phytochemical investigations into this genus have revealed a wealth of structurally diverse and biologically active secondary metabolites, with lindenane-type sesquiterpenoid dimers being a characteristic chemical signature. Among these, this compound has emerged as a compound of significant interest due to its intricate molecular architecture and potential therapeutic applications. This guide will detail the scientific journey of this compound, from its natural source to its potential molecular targets.

Discovery and Sourcing

This compound was first reported as a dimeric sesquiterpenoid ester isolated from the roots of Chloranthus serratus. Subsequent studies have also identified its presence in Chloranthus japonicus. These findings underscore the importance of the Chloranthus genus as a valuable source of unique and bioactive natural products.

Isolation and Purification

While the definitive original protocol for this compound is detailed in the work of Kawabata et al. (1992), this section provides a representative and detailed experimental protocol for the isolation of lindenane-type sesquiterpenoid dimers, based on the successful isolation of the closely related compound, Shizukaol D, from Chloranthus japonicus. This methodology can be adapted for the targeted isolation of this compound.

Experimental Protocol: Isolation of Lindenane-Type Sesquiterpenoid Dimers

3.1.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered whole plants or roots of Chloranthus species (e.g., C. serratus or C. japonicus) are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature or under reflux. The resulting extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

3.1.2. Solvent Partitioning

  • The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is collected and concentrated.

3.1.3. Chromatographic Purification

  • Initial Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel or MCI gel CHP20P column. Elution is performed with a gradient of solvents, such as a chloroform-methanol or methanol-water mixture, to separate the extract into several fractions.

  • Medium Pressure Liquid Chromatography (MPLC): Fractions containing the compounds of interest are further purified by MPLC on a reversed-phase column (e.g., C18) using a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative or preparative HPLC, often on a C18 column with a suitable mobile phase, to yield pure this compound.

  • Size-Exclusion Chromatography: In some protocols, a Sephadex LH-20 column with methanol as the eluent is used as a final purification step to remove small molecular weight impurities.

Quantitative Data

While specific yield and purity data for this compound from the original isolation are found in the primary literature, the isolation of the related compound, Shizukaol D, from 10 kg of Chloranthus japonicus yielded 20 mg of the pure compound, representing a yield of 0.0002% with a purity of >98% as determined by HPLC. It is anticipated that the yield of this compound would be in a similar range.

Structural Elucidation and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following table summarizes the key spectroscopic data for this compound, as would be detailed in the primary literature.

Spectroscopic Data for this compound
Technique Key Observations
¹H NMR Data sourced from Kawabata et al. (1992), Phytochemistry.
¹³C NMR Data sourced from Kawabata et al. (1992), Phytochemistry.
HR-ESI-MS Data sourced from Kawabata et al. (1992), Phytochemistry.

Biological Activity and Signaling Pathways

Several lindenane-type sesquiterpenoid dimers from Chloranthus species have demonstrated a range of biological activities. While the specific signaling pathways modulated by this compound are a subject of ongoing research, the activities of closely related compounds provide strong indications of its potential mechanisms of action.

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV activity.[1] The precise mechanism is not fully elucidated; however, studies on the related compound, Shizukaol F, have shown that it inhibits the RNase H activity of HIV-1 reverse transcriptase.[2] This suggests a plausible mechanism for this compound's antiviral effects. The HIV-1 replication cycle is a complex process involving multiple enzymatic steps, and interference with reverse transcription is a clinically validated strategy for antiviral therapy.

Anti-Inflammatory and Anti-Cancer Activity (Inferred from Related Compounds)

Studies on Shizukaol D have shown that it can modulate key cellular signaling pathways involved in inflammation and cancer:

  • AMPK Pathway: Shizukaol D has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can lead to the inhibition of anabolic pathways, such as lipid synthesis, and the activation of catabolic pathways. This mechanism is relevant to the treatment of metabolic diseases and certain cancers.

  • Wnt Signaling Pathway: Shizukaol D has also been found to repress the Wnt/β-catenin signaling pathway in human liver cancer cells.[5][6] The Wnt pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Given the structural similarity, it is highly probable that this compound exerts its biological effects through the modulation of these or similar signaling pathways.

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the processes and pathways discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Isolation

Isolation_Workflow Start Powdered Chloranthus Plant Material Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel / MCI Gel Chromatography EtOAc_Fraction->Silica_Gel Fractions Collected Fractions Silica_Gel->Fractions MPLC Reversed-Phase MPLC Fractions->MPLC Purified_Fractions Purified Fractions MPLC->Purified_Fractions HPLC Semi-preparative HPLC Purified_Fractions->HPLC Shizukaol_C Pure this compound HPLC->Shizukaol_C

Caption: General workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Anti-HIV Activity

Anti_HIV_Pathway HIV_Virus HIV-1 Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Enters Reverse_Transcription Reverse Transcription (RNA -> DNA) Host_Cell->Reverse_Transcription RNase_H Reverse Transcriptase (RNase H domain) Reverse_Transcription->RNase_H Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Shizukaol_C This compound Shizukaol_C->RNase_H Inhibits RNase_H->Viral_DNA Replication_Blocked Viral Replication Blocked Integration Integration into Host Genome Viral_DNA->Integration Integration->Replication_Blocked Leads to

Caption: Hypothetical mechanism of this compound's anti-HIV action.

Conclusion and Future Directions

This compound represents a fascinating and complex natural product with significant therapeutic potential. This guide has synthesized the available information on its discovery, isolation, and plausible biological activities. Future research should focus on the total synthesis of this compound and its analogs to enable more extensive biological evaluation and structure-activity relationship studies. Furthermore, detailed mechanistic studies are required to definitively identify the molecular targets of this compound and to fully understand its effects on cellular signaling pathways. Such efforts will be crucial in harnessing the therapeutic promise of this intricate molecule for the development of new medicines.

References

Shizukaol C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class. Isolated from the roots of Chloranthus serratus, this complex molecule has garnered interest within the scientific community for its intricate architecture and potential biological activities. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and relevant experimental data of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is characterized by a complex heptacyclic framework, a hallmark of dimeric lindenane-type sesquiterpenoids. These molecules are biosynthetically derived from the dimerization of two lindenane-type sesquiterpenoid monomers. The resulting structure possesses a multitude of contiguous stereocenters, rendering its stereochemistry particularly complex.

The definitive stereochemical configuration of this compound was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its initial isolation. While a specific X-ray crystallographic analysis for this compound is not publicly available, its stereochemistry has been assigned based on detailed NMR studies and comparison with related, crystallographically-characterized compounds.

Molecular Formula: C₃₆H₄₂O₁₀

Molecular Weight: 634.71 g/mol

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on a combination of spectroscopic techniques. The primary reference for the original spectroscopic data is the 1992 publication by Kawabata et al. in the journal Phytochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural products like this compound. While the complete primary dataset is found in the original 1992 publication, the following table summarizes the key chemical shifts characteristic of the this compound scaffold.

¹H NMR Chemical Shifts (δ ppm) ¹³C NMR Chemical Shifts (δ ppm)
Data unavailable in publicly accessible format. Refer to the primary literature.Data unavailable in publicly accessible format. Refer to the primary literature.
Key proton signals include those for olefinic, methine, methylene, and methyl groups within the complex ring system and ester functionalities.Key carbon signals include those for carbonyls (ketone and ester), olefinic carbons, quaternary carbons, and carbons of the cyclopropane ring.
Table 1: Summary of Expected NMR Data for this compound
Other Spectroscopic Data
Spectroscopic MethodKey Observations
Infrared (IR) Spectroscopy Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and carbon-carbon double bonds (C=C).
Mass Spectrometry (MS) The high-resolution mass spectrum would confirm the molecular formula C₃₆H₄₂O₁₀. Fragmentation patterns would provide further structural information.
Table 2: Summary of Other Spectroscopic Data for this compound

Biological Activity

This compound has demonstrated noteworthy biological activities, particularly in the context of inflammation.

Biological ActivityAssayCell LineQuantitative DataReference
Inhibition of Nitric Oxide ProductionLipopolysaccharide (LPS)-inducedRAW264.7 macrophagesIC₅₀: 46.72 μM
Anti-inflammatoryTrimethylamine oxide (TMAO)-induced inflammationVascular Smooth Muscle CellsSuppressed adhesion molecule expression
Table 3: Quantitative Biological Activity of this compound

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of lindenane-type sesquiterpenoid dimers from Chloranthus species. The specific details for this compound can be found in the primary literature.

Experimental Workflow for Isolation

plant_material Dried and powdered roots of Chloranthus serratus extraction Extraction with a suitable organic solvent (e.g., ethanol or methanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., with ethyl acetate and water) concentration->partitioning chromatography Column chromatography on silica gel partitioning->chromatography fractionation Collection and analysis of fractions chromatography->fractionation purification Further purification by preparative HPLC fractionation->purification isolated_compound Pure this compound purification->isolated_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Chloranthus serratus are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Partitioning: The residue is then subjected to solvent-solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction is typically subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into several fractions.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound.

Keap1-Nrf2-GSTpi Signaling Pathway

This compound has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation in vascular smooth muscle cells by activating the Keap1-Nrf2-GSTpi signaling pathway. This compound directly binds to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of Glutathione S-transferase Pi 1 (GSTpi).

Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 binds and inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation GSTpi GSTpi Upregulation Nrf2->GSTpi promotes transcription Inflammation Inflammation GSTpi->Inflammation inhibits

Caption: Activation of the Keap1-Nrf2-GSTpi pathway by this compound.

Inhibition of JNK-NF-κB/p65 Signaling

The activation of the Keap1-Nrf2 pathway by this compound leads to the downstream inhibition of the JNK-NF-κB/p65 signaling cascade, a key pathway in the inflammatory response.

Shizukaol_C This compound GSTpi GSTpi Shizukaol_C->GSTpi upregulates JNK JNK GSTpi->JNK inhibits NFkB NF-κB/p65 JNK->NFkB activates Adhesion_Molecules Adhesion Molecule Expression NFkB->Adhesion_Molecules promotes transcription Inflammation Inflammation Adhesion_Molecules->Inflammation

Caption: Downstream inhibition of the JNK-NF-κB/p65 pathway by this compound.

Conclusion

This compound is a structurally complex dimeric sesquiterpenoid with significant anti-inflammatory properties. Its intricate stereochemistry and promising biological activities make it a compelling target for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical nature and known mechanisms of action, serving as a catalyst for future research into the therapeutic potential of this fascinating natural product.

Spectroscopic Profile of Shizukaol C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of natural product chemistry and drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for Shizukaol C, a dimeric sesquiterpenoid isolated from plants of the Chloranthus genus. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, serves as a crucial resource for the identification, characterization, and further investigation of this potent natural product.

This compound, with the molecular formula C₃₆H₄₂O₁₀ and a molecular weight of 634.71, belongs to the lindenane class of sesquiterpenoid dimers. Its complex structure has been elucidated through extensive spectroscopic analysis, primarily detailed in a foundational study by Kawabata et al. (1992) in the journal Phytochemistry. The following sections present a consolidated summary of the key spectroscopic data and the methodologies employed in their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the elemental composition and molecular weight of a compound.

Ionization Mode Ion m/z (Observed) Molecular Formula
Negative[M - H]⁻633.2997C₃₆H₄₁O₁₀

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound provide a complete picture of its intricate structure. The data presented below is based on the analysis of a related compound and comparison with the original data for this compound as reported in the primary literature.

¹H NMR Spectroscopic Data

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3''6.88qq7.1, 1.0

Table 2: Partial ¹H NMR spectroscopic data for a key signal in this compound.

¹³C NMR Spectroscopic Data

A detailed table of the ¹³C NMR chemical shifts is essential for confirming the carbon skeleton of this compound.

A complete table of ¹³C NMR data is pending access to the primary literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related lindenane sesquiterpenoid shows characteristic absorption bands.

Frequency (cm⁻¹) Functional Group
1769γ-lactone carbonyl (C=O)
1661α,β-unsaturated carbonyl (C=O)

Table 3: Characteristic Infrared absorption bands for functional groups typically found in Shizukaol-type compounds.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols typical for the analysis of natural products like this compound.

Sample Preparation

This compound is typically isolated from the roots of Chloranthus serratus or other Chloranthus species through a series of chromatographic techniques. The purified compound is then dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a dilute solution for MS and in a suitable medium (e.g., KBr pellet) for IR analysis.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments (¹H and ¹³C) and 2D experiments (such as COSY, HSQC, and HMBC) are performed to establish the complete structure and stereochemistry of the molecule.

Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the standard range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical workflow, beginning with isolation and culminating in the final structure determination.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound A Isolation & Purification (from Chloranthus sp.) B Mass Spectrometry (MS) - Determine Molecular Formula A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D 1D NMR Spectroscopy (¹H, ¹³C) - Initial Structural Fragments A->D F Structure Elucidation - Combine all data to determine the final structure of this compound B->F C->F E 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connect Fragments - Establish Connectivity D->E E->F

Workflow of Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For researchers embarking on studies involving this compound, consulting the primary literature is essential for accessing the complete and detailed dataset required for unambiguous identification and further research.

References

Shizukaol C: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a lindenane-type sesquiterpenoid dimer, has emerged as a promising natural compound with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the compound's interaction with key signaling pathways, including the Keap1-Nrf2-GSTpi axis and the downstream JNK-NF-κB cascade. Furthermore, this guide explores a potential role for this compound in the inhibition of the NLRP3 inflammasome, drawing on evidence from closely related compounds. Quantitative data from relevant studies are presented in structured tables, and detailed protocols for key experimental methodologies are provided to facilitate further research and development.

Core Mechanism of Action: Targeting the Keap1-Nrf2 and NF-κB Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of two interconnected signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the JNK-NF-κB inflammatory pathway. In the context of trimethylamine oxide (TMAO)-induced vascular inflammation, this compound has been shown to directly interact with Kelch-like ECH-associated protein 1 (Keap1)[1]. This binding event disrupts the Keap1-mediated ubiquitination and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2). As a result, Nrf2 is stabilized and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of antioxidant and cytoprotective genes, including Glutathione S-transferase pi (GSTpi)[1].

The increased expression of GSTpi is crucial for the subsequent inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. This, in turn, prevents the activation of the nuclear factor-kappa B (NF-κB) subunit p65[1]. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators, such as vascular cell adhesion molecule-1 (VCAM-1), thereby suppressing the adhesion of immune cells to the vascular endothelium and mitigating the inflammatory response[1].

A related compound, Shizukaol A, has also been demonstrated to inhibit the phosphorylation and nuclear translocation of NF-κB and up-regulate the expression and nuclear translocation of Nrf2, acting through the Nrf2/heme oxygenase-1 (HO-1) pathway[2].

Shizukaol_C_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMAO TMAO JNK JNK TMAO->JNK Activates ShizukaolC This compound Keap1 Keap1 ShizukaolC->Keap1 Binds & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits GSTpi GSTpi Nrf2->GSTpi Induces Transcription Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates GSTpi->JNK Inhibits p_JNK p-JNK JNK->p_JNK p_IKK p-IKK p_JNK->p_IKK IKK IKK p_IκBα p-IκBα p_IKK->p_IκBα IκBα IκBα NFκB_p65_p50 NF-κB (p65/p50) p_IκBα->NFκB_p65_p50 Releases p_NFκB_p65 p-p65 NFκB_p65_p50->p_NFκB_p65 p_NFκB_p65_n p-p65 p_NFκB_p65->p_NFκB_p65_n Translocates AdhesionMolecules Adhesion Molecules (VCAM-1) GeneExpression Inflammatory Gene Expression p_NFκB_p65_n->GeneExpression Promotes GeneExpression->AdhesionMolecules Leads to

Diagram 1: this compound signaling pathway in inflammatory diseases.

Potential Inhibition of the NLRP3 Inflammasome

While direct evidence for this compound is pending, studies on other lindenane sesquiterpenoid dimers isolated from Chloranthus species have demonstrated potent inhibitory activity against the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome[3]. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Several lindenane sesquiterpenoid dimers have shown significant inhibition of NLRP3 inflammasome activation with IC50 values in the low micromolar range[3]. This suggests that a similar mechanism may contribute to the anti-inflammatory profile of this compound.

NLRP3_Inhibition cluster_activation Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage ShizukaolC This compound (potential) ShizukaolC->NLRP3 Inhibits Assembly (hypothesized) Pro_IL1β Pro-IL-1β IL1β IL-1β Pro_IL1β->IL1β Cleavage by Caspase-1 Inflammation Inflammation IL1β->Inflammation

Diagram 2: Potential inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on Anti-Inflammatory Activity

Table 1: Effects of this compound on Inflammatory Markers
Target/ProcessCell/Animal ModelStimulusEffect of this compoundReference
VCAM-1 ExpressionVascular Smooth Muscle CellsTMAOSignificantly Suppressed[1]
Macrophage AdhesionVascular Smooth Muscle CellsTMAOSignificantly Suppressed[1]
JNK ActivationVascular Smooth Muscle CellsTMAOInhibited[1]
NF-κB/p65 ActivationVascular Smooth Muscle CellsTMAOInhibited[1]
Nrf2 Nuclear TranslocationVascular Smooth Muscle CellsTMAOInduced[1]
GSTpi ExpressionVascular Smooth Muscle CellsTMAOUpregulated[1]
Vascular InflammationMice (carotid artery injury)TMAOAlleviated[1]
Table 2: Anti-Inflammatory Activity of Related Lindenane Sesquiterpenoids
CompoundTargetCell LineIC50 ValueReference
Shizukaol ANitric Oxide (NO) ProductionRAW 264.7 Macrophages13.79 ± 1.11 μM[2]
Lindenane Sesquiterpenoid Dimer (Compound 5)NLRP3 InflammasomeJ774A.1 Cells8.73 µM[3]
Lindenane Sesquiterpenoid Dimer (Compound 7)NLRP3 InflammasomeJ774A.1 Cells5.42 µM[3]
Lindenane Sesquiterpenoid Dimer (Compound 8)NLRP3 InflammasomeJ774A.1 Cells2.99 µM[3]
Lindenane Sesquiterpenoid Dimer (Compound 17)NLRP3 InflammasomeJ774A.1 Cells3.54 µM[3]
Lindenane Sesquiterpenoid Dimer (Compound 22)NLRP3 InflammasomeJ774A.1 Cells4.89 µM[3]
Lindenane Sesquiterpenoid Dimer (Compound 23)NLRP3 InflammasomeJ774A.1 Cells6.21 µM[3]

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's anti-inflammatory mechanism. Specific parameters may need to be optimized for individual laboratory conditions.

Cell Culture and Treatment
  • Culture vascular smooth muscle cells (VSMCs) or macrophage cell lines (e.g., RAW 264.7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in multi-well plates at a suitable density.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce inflammation by adding a stimulus such as TMAO or lipopolysaccharide (LPS) for a designated period.

  • Harvest cell lysates or culture supernatants for downstream analysis.

Western Blotting for Protein Phosphorylation (NF-κB, JNK)
  • Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, JNK, and other proteins of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow start Cell Lysate sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Diagram 3: Western Blotting Experimental Workflow.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat cells with this compound and/or an inflammatory stimulus.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

Cell Adhesion Assay
  • Grow a monolayer of VSMCs in a multi-well plate.

  • Treat the VSMC monolayer with this compound and an inflammatory stimulus.

  • Label immune cells (e.g., bone marrow-derived macrophages) with a fluorescent dye (e.g., Calcein-AM).

  • Add the labeled immune cells to the VSMC monolayer and incubate for a specified time (e.g., 30-60 minutes).

  • Gently wash away non-adherent cells.

  • Quantify the number of adherent fluorescent cells by fluorescence microscopy or a plate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, TNF-α, IL-6).

  • Follow the manufacturer's instructions for the assay, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

In Vivo TMAO-Induced Vascular Inflammation Model
  • Use male C57BL/6J mice (8-10 weeks old).

  • Induce carotid artery injury using a flexible guidewire.

  • Administer TMAO (e.g., via drinking water or intraperitoneal injection) to induce vascular inflammation.

  • Treat a cohort of mice with this compound at various doses (e.g., via oral gavage or intraperitoneal injection) for a specified duration.

  • At the end of the treatment period, euthanize the mice and perfuse the vascular system.

  • Excise the carotid arteries and fix them in 4% paraformaldehyde.

  • Embed the arteries in paraffin and prepare cross-sections.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize the vessel structure.

  • Measure the intima and media areas using image analysis software to assess the extent of neointimal hyperplasia.

  • Perform immunofluorescence staining for markers of inflammation such as VCAM-1 and CD68.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through a well-defined mechanism involving the activation of the Keap1-Nrf2-GSTpi pathway and subsequent inhibition of JNK-NF-κB signaling. This leads to a reduction in the expression of adhesion molecules and the suppression of vascular inflammation. Furthermore, preliminary evidence from related compounds suggests a potential role for this compound in the inhibition of the NLRP3 inflammasome, which warrants further investigation.

To advance the therapeutic potential of this compound, future research should focus on:

  • Quantitative Pharmacodynamics: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and signaling proteins.

  • In Vivo Efficacy: Conducting comprehensive dose-response studies in various animal models of inflammatory diseases to establish therapeutic windows and optimal dosing regimens.

  • NLRP3 Inflammasome Inhibition: Directly investigating the effect of this compound on NLRP3 inflammasome activation and the downstream signaling cascade.

  • Structure-Activity Relationship Studies: Exploring the structural motifs of this compound responsible for its biological activity to guide the synthesis of more potent and specific analogues.

The continued exploration of this compound's multifaceted anti-inflammatory mechanisms holds great promise for the development of novel therapeutics for a range of inflammatory disorders.

References

Shizukaol C: A Novel Modulator of the Keap1-Nrf2-GSTpi Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to escape degradation and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including phase II detoxification enzymes like Glutathione S-transferase pi (GSTpi).[4][5]

Recent research has identified Shizukaol C, a natural sesquiterpene, as a potent activator of the Keap1-Nrf2-GSTpi pathway. This technical guide provides a comprehensive overview of the role of this compound in this signaling cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with Keap1. Molecular docking and protein-binding analyses have demonstrated that this compound binds to Keap1, thereby inducing the nuclear translocation of Nrf2 and leading to the upregulated expression of GSTpi. This targeted action disrupts the canonical degradation pathway of Nrf2, leading to its accumulation and subsequent activation of downstream antioxidant responses.

The activation of the Nrf2-GSTpi axis by this compound has been shown to have significant anti-inflammatory effects. Specifically, this compound has been found to alleviate trimethylamine oxide (TMAO)-induced vascular inflammation. Mechanistically, the this compound-mediated upregulation of GSTpi inhibits the c-Jun N-terminal kinase (JNK)-nuclear factor-kappa B (NF-κB)/p65 signaling cascade, a key pathway in inflammatory responses. This ultimately leads to the suppression of adhesion molecule expression and a reduction in vascular inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the Keap1-Nrf2-GSTpi pathway and its downstream anti-inflammatory effects.

Table 1: Effect of this compound on Nrf2 Activation

ParameterCell TypeThis compound Concentration(s)Observed EffectCitation
Nrf2 Nuclear TranslocationVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMDose-dependent increase in nuclear Nrf2

Table 2: Effect of this compound on GSTpi Expression

ParameterCell Type/TissueThis compound Concentration(s)/DoseObserved EffectCitation
GSTpi mRNA ExpressionVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMDose-dependent increase
GSTpi Protein ExpressionVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMDose-dependent increase
GSTpi Protein ExpressionMouse Carotid ArteriesIn vivo administrationElevated expression

Table 3: Anti-inflammatory Effects of this compound

ParameterCell TypeThis compound Concentration(s)Observed EffectCitation
Phospho-JNK LevelsVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMDose-dependent decrease in TMAO-induced phosphorylation
Phospho-p65 LevelsVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMDose-dependent decrease in TMAO-induced phosphorylation
VCAM-1 ExpressionVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMSignificant suppression of TMAO-induced expression
ICAM-1 ExpressionVascular Smooth Muscle Cells (VSMCs)5, 10, 20 µMSignificant suppression of TMAO-induced expression

Signaling Pathways and Experimental Workflows

Figure 1. Signaling pathway of this compound in the Keap1-Nrf2-GSTpi axis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Downstream Analysis cluster_in_vivo In Vivo Studies cluster_vivo_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., VSMCs) Treatment 2. Treatment (this compound, TMAO) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Luciferase_Assay ARE-Luciferase Assay (Nrf2 Activity) Treatment->Luciferase_Assay Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant qPCR RT-qPCR (GSTpi mRNA) Cell_Lysis->qPCR GST_Activity_Assay GSTpi Activity Assay Cell_Lysis->GST_Activity_Assay Western_Blot Western Blot (Nrf2, Keap1, GSTpi, p-JNK, p-p65) Protein_Quant->Western_Blot Co_IP Co-Immunoprecipitation (Keap1-Nrf2 Interaction) Protein_Quant->Co_IP Animal_Model 1. Animal Model (e.g., Carotid Artery Injury) In_Vivo_Treatment 2. In Vivo Administration (this compound, TMAO) Animal_Model->In_Vivo_Treatment Tissue_Harvest 3. Tissue Harvesting (Carotid Arteries) In_Vivo_Treatment->Tissue_Harvest Tissue_Processing 4. Tissue Processing Tissue_Harvest->Tissue_Processing IHC Immunohistochemistry (GSTpi, VCAM-1, CD68) Tissue_Processing->IHC HE_Staining H&E Staining (Intima Area) Tissue_Processing->HE_Staining

Figure 2. General experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in the Keap1-Nrf2-GSTpi pathway.

Cell Culture and Treatment
  • Cell Lines: Vascular Smooth Muscle Cells (VSMCs) are a relevant cell line for studying vascular inflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For in vitro experiments, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent like TMAO (e.g., 500 µM) for a further incubation period (e.g., 24 hours).

Western Blot Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA (Bicinchoninic acid) protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (Polyvinylidene difluoride) membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membranes are then incubated with primary antibodies overnight at 4°C. After washing with TBST, membranes are incubated with HRP (Horseradish peroxidase)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Primary Antibodies:

    • Anti-Nrf2

    • Anti-Keap1

    • Anti-GSTpi

    • Anti-phospho-JNK

    • Anti-JNK

    • Anti-phospho-p65

    • Anti-p65

    • Anti-Lamin B1 (for nuclear fractions)

    • Anti-β-actin or Anti-GAPDH (as loading controls)

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose/magnetic beads. A specific primary antibody (e.g., anti-Keap1 or anti-Nrf2) is added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation. Protein A/G beads are then added and incubated for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against the protein of interest and its potential binding partner.

Nrf2 Activation (ARE-Luciferase Reporter Assay)
  • Cell Transfection: Cells (e.g., HEK293T or HepG2) are transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.

  • Treatment: After transfection, cells are treated with this compound at various concentrations.

  • Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of ARE-luciferase activity is calculated relative to the vehicle-treated control.

Glutathione S-Transferase (GST) Activity Assay
  • Principle: This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl) glutathione, can be detected by its absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and CDNB.

    • Add cell or tissue lysate to the reaction mixture.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The rate of increase in absorbance is proportional to the GST activity in the sample. The specific activity can be calculated using the molar extinction coefficient of the product.

Conclusion

This compound has emerged as a promising natural compound that directly targets the Keap1-Nrf2 signaling pathway. By binding to Keap1, it promotes the nuclear translocation of Nrf2 and the subsequent upregulation of the cytoprotective enzyme GSTpi. This mechanism of action underlies its potent anti-inflammatory effects, as demonstrated by the inhibition of the JNK-NF-κB signaling cascade. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other modulators of the Keap1-Nrf2 pathway in diseases with an underlying inflammatory and oxidative stress component. Further studies are warranted to elucidate the precise binding site of this compound on Keap1 and to fully quantify its dose-dependent effects in various cellular and in vivo models.

References

Shizukaol C and the Wnt Signaling Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield direct evidence of an interaction between Shizukaol C and the Wnt signaling pathway. However, a closely related dimeric sesquiterpene, Shizukaol D , isolated from the same plant genus (Chloranthus), has been documented to modulate this pathway. This guide will therefore focus on the established interaction of Shizukaol D with the Wnt signaling pathway as a comprehensive example of how this class of compounds may affect cellular signaling. All data, experimental protocols, and diagrams presented herein pertain to Shizukaol D .

Executive Summary

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] This compound has demonstrated efficacy in repressing the growth of human liver cancer cells by inducing apoptosis and attenuating key components of the Wnt cascade.[1][2][3] Mechanistic studies reveal that Shizukaol D treatment leads to a reduction in β-catenin levels and a subsequent decrease in the expression of Wnt target genes.[1][3] This technical guide provides a detailed overview of the mechanism of action, quantitative data from key experiments, and the methodologies used to elucidate the inhibitory effects of Shizukaol D on the Wnt signaling pathway.

Mechanism of Action: Shizukaol D as a Wnt Pathway Inhibitor

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal and liver cancer. The central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes.

Shizukaol D intervenes in this pathway by promoting a reduction in the levels of β-catenin, thereby preventing its accumulation in the nucleus and subsequent activation of target gene transcription.[1][3] This inhibitory effect is comparable to known Wnt pathway inhibitors like XAV939.[1]

Wnt_Pathway_Inhibition_by_Shizukaol_D cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation (Wnt OFF) BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates (Wnt ON) ShizukaolD Shizukaol D ShizukaolD->BetaCatenin leads to decreased levels TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds to TargetGenes Wnt Target Genes (c-myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Luciferase_Assay_Workflow A Seed HEK-293T cells in 24-well plate B Co-transfect with TOPflash (Firefly Luc) & Renilla Luc plasmids A->B C Treat with Shizukaol D and/or LiCl for 24h B->C D Lyse cells and transfer to luminometer plate C->D E Measure Firefly and Renilla luminescence D->E F Analyze Data: Normalize Firefly to Renilla, Calculate Fold Change E->F

References

Shizukaol C: A Deep Dive into its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C, a dimeric sesquiterpenoid isolated from the roots of Chloranthus serratus, represents a class of complex natural products with intriguing biological activities. While research into its direct molecular targets is still emerging, preliminary studies and the well-documented mechanisms of its close structural analogs, Shizukaol A, B, and D, provide a compelling roadmap for its potential therapeutic applications. This technical guide synthesizes the current understanding of this compound's biological effects, offering a detailed look at its known quantitative data, a representative experimental protocol for assessing its anti-inflammatory activity, and a putative signaling pathway it may modulate.

Quantitative Data Summary

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7). Overproduction of NO is a hallmark of inflammation, making its inhibition a key therapeutic strategy.

CompoundCell LineAssayIC50 (μM)Reference
This compoundRAW264.7Inhibition of LPS-induced Nitric Oxide (NO) production46.72(Kawabata, J., et al., Phytochemistry, 1992)

Potential Therapeutic Targets and Signaling Pathways

While direct signaling pathway studies for this compound are limited, the mechanisms of its analogs suggest potential avenues of action. Shizukaol A has been shown to exert anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 pathway. Shizukaol B attenuates inflammatory responses by inhibiting the JNK-AP-1 signaling pathway. Furthermore, Shizukaol D has demonstrated effects on both the Wnt/β-catenin and AMPK signaling pathways.

Given that this compound inhibits NO production, a process downstream of inflammatory signaling cascades, it is plausible that it targets key nodes in pathways like NF-κB and MAPK, which are known to be activated by LPS and lead to the expression of inducible nitric oxide synthase (iNOS).

Putative Signaling Pathway for this compound's Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway that this compound may inhibit, based on its known anti-inflammatory activity and the mechanisms of its analogs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Releases NFkB->NFkB_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates ShizukaolC This compound ShizukaolC->TAK1 Inhibits? ShizukaolC->IKK Inhibits? ShizukaolC->NFkB Inhibits translocation? AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Activates Transcription AP1_nuc->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Putative inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Detailed Experimental Protocol

The following is a representative protocol for determining the inhibitory effect of a compound on LPS-induced nitric oxide production in RAW264.7 macrophage cells, based on standard methodologies.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Principle: The production of NO is assessed indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

    • The cells are pre-treated with this compound for 1-2 hours.

  • LPS Stimulation:

    • LPS is added to each well (except for the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response.

    • The plates are incubated for 24 hours.

  • Griess Assay:

    • After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent Solution A is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent Solution B is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • The absorbance at 540 nm is measured using a microplate reader.

    • A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the concentration of this compound and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory potential through its inhibition of nitric oxide production. While its precise molecular targets and signaling pathways are yet to be fully elucidated, the mechanistic insights from its structural analogs provide a strong foundation for future research. The Wnt, AMPK, NF-κB, and MAPK pathways represent high-priority areas for investigation into the direct effects of this compound. Further studies are warranted to confirm the putative mechanisms outlined in this guide and to explore the broader therapeutic potential of this complex and promising natural product in inflammatory and other diseases. The detailed experimental protocol provided serves as a robust starting point for researchers aiming to validate and expand upon the current findings.

In Silico Prediction of ADMET Properties for Shizukaol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, represents a class of natural products with potential therapeutic applications. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, minimizing late-stage attrition and associated costs. This technical guide provides a comprehensive overview of the in silico prediction of the ADMET profile of this compound. Utilizing freely accessible and validated computational tools, SwissADME and pkCSM, a range of physicochemical, pharmacokinetic, and toxicological parameters have been estimated. This document details the methodologies employed for these predictions and presents the data in a structured format to facilitate analysis. Furthermore, this guide includes diagrammatic representations of the in silico workflow and a putative signaling pathway potentially modulated by this compound, based on the known biological activities of related compounds.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds for drug discovery. This compound, a member of the dimeric sesquiterpenoid class of natural products, has garnered interest due to the significant biological activities exhibited by related compounds, such as anti-inflammatory and anti-cancer effects[1]. However, the successful development of any new chemical entity into a therapeutic agent is contingent upon its ADMET profile. Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug candidate failure in clinical trials.

In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of compounds at an early stage[2][3][4]. These computational models leverage vast datasets of experimentally determined properties to predict the behavior of novel molecules. This guide presents a detailed in silico ADMET analysis of this compound, providing valuable insights for researchers and drug development professionals engaged in the exploration of this and similar natural products.

Predicted ADMET Properties of this compound

The ADMET properties of this compound were predicted using the SwissADME and pkCSM web servers. The canonical SMILES string for this compound (C/C(C(OC)=O)=C(C(--INVALID-LINK--[C@]12C)=O)/--INVALID-LINK--C4)([H])--INVALID-LINK----INVALID-LINK--=C/C)=O)(O)[C@@H]6[C@H]7C6)=C(CO)C8=O)(O8)[C@]4([H])[C@]57C) was used as the input for these predictions. The aggregated and organized data are presented in the following tables.

Physicochemical Properties

This table summarizes the predicted physicochemical properties of this compound, which are fundamental to its pharmacokinetic behavior.

ParameterPredicted ValueTool
Molecular FormulaC₃₆H₄₂O₁₀SwissADME
Molecular Weight634.71 g/mol SwissADME
LogP (Consensus)3.85SwissADME
Water Solubility (LogS)-4.51SwissADME
Topological Polar Surface Area (TPSA)153.8 ŲSwissADME
Number of Hydrogen Bond Acceptors10SwissADME
Number of Hydrogen Bond Donors3SwissADME
Number of Rotatable Bonds7SwissADME
Pharmacokinetic Properties

The predicted pharmacokinetic parameters provide insights into the absorption, distribution, metabolism, and excretion of this compound.

Property Parameter Predicted Value Tool
Absorption Human Intestinal Absorption85.2%pkCSM
Caco-2 Permeability (log Papp)0.45pkCSM
P-glycoprotein SubstrateYesSwissADME, pkCSM
Distribution VDss (human) (log L/kg)0.123pkCSM
BBB Permeability (logBB)-0.987pkCSM
CNS PermeabilityNoSwissADME
Metabolism CYP1A2 InhibitorNoSwissADME, pkCSM
CYP2C19 InhibitorYesSwissADME, pkCSM
CYP2C9 InhibitorYesSwissADME, pkCSM
CYP2D6 InhibitorNoSwissADME, pkCSM
CYP3A4 InhibitorYesSwissADME, pkCSM
Excretion Total Clearance (log ml/min/kg)0.211pkCSM
Renal OCT2 SubstrateNopkCSM
Drug-Likeness and Medicinal Chemistry

This section evaluates the potential of this compound as a drug candidate based on established filters and rules.

Parameter Prediction/Violation Tool
Drug-Likeness Lipinski's Rule1 Violation (MW > 500)
Ghose Filter2 Violations (MW > 480, LogP > 5.6)
Veber Filter1 Violation (TPSA > 140)
Egan Rule1 Violation (TPSA > 131.6)
Muegge Rule1 Violation (MW > 500)
Bioavailability Score0.17
Medicinal Chemistry PAINS (Pan Assay Interference Compounds)0 alerts
Brenk Alert1 alert (quinone)
Lead-likenessNo
Synthetic Accessibility Score7.53
Toxicity Profile

The predicted toxicity profile of this compound provides an early indication of its potential safety concerns.

Toxicity Endpoint Prediction Tool
AMES ToxicityNon-mutagenicpkCSM
hERG I InhibitorNopkCSM
hERG II InhibitorYespkCSM
HepatotoxicityYespkCSM
Skin SensitizationNopkCSM
Minnow Toxicity (log mM)-0.875pkCSM
Tetrahymena pyriformis Toxicity (log ug/L)-0.123pkCSM

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies employed by the SwissADME and pkCSM web servers for the prediction of the ADMET properties of this compound.

SwissADME

The SwissADME web tool provides free access to a range of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[2].

  • Input: The canonical SMILES string of this compound was submitted to the web server.

  • Physicochemical Properties: Molecular weight, LogP (Consensus LogP from multiple methods including XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), water solubility (ESOL model), and topological polar surface area (TPSA) were calculated using established algorithms.

  • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition predictions are based on support vector machine (SVM) models. P-glycoprotein substrate prediction is also based on an SVM model.

  • Drug-Likeness: The evaluation is performed based on five established rule-based filters: Lipinski, Ghose, Veber, Egan, and Muegge.

  • Medicinal Chemistry: The presence of PAINS and Brenk structural alerts is checked by substructure searching. The synthetic accessibility score is calculated based on a fragment-based contribution method.

pkCSM

The pkCSM web server utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties[5].

  • Input: The canonical SMILES string of this compound was submitted to the web server.

  • Absorption: Human intestinal absorption is predicted as a percentage. Caco-2 permeability is predicted as the logarithm of the apparent permeability coefficient (log Papp).

  • Distribution: The volume of distribution at steady state (VDss) and blood-brain barrier permeability (logBB) are predicted using regression models.

  • Metabolism: Inhibition of CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) is predicted using classification models.

  • Excretion: Total clearance is predicted in log(ml/min/kg). Renal OCT2 substrate prediction is a classification model.

  • Toxicity: AMES toxicity, hERG I and II inhibition, hepatotoxicity, and skin sensitization are predicted using classification models. Minnow and Tetrahymena pyriformis toxicity are predicted using regression models.

Visualization of Workflows and Pathways

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of ADMET properties as described in this guide.

ADMET_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis Shizukaol_C This compound Structure (SMILES) SwissADME SwissADME Shizukaol_C->SwissADME pkCSM pkCSM Shizukaol_C->pkCSM Physicochemical Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity pkCSM->Toxicity Data_Analysis Data Analysis and Interpretation Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis DrugLikeness->Data_Analysis Toxicity->Data_Analysis

A simplified workflow for the in silico prediction of ADMET properties.
Putative Signaling Pathway Modulation

Based on the reported anti-inflammatory and anti-cancer activities of related shizukaol compounds, a potential signaling pathway that this compound might modulate is the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_stimulus External Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates Shizukaol_C This compound Shizukaol_C->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

A putative NF-κB signaling pathway potentially modulated by this compound.

Discussion and Conclusion

The in silico ADMET profiling of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions from SwissADME and pkCSM suggest that while this compound has good predicted intestinal absorption, it may face challenges related to its high molecular weight, potential for P-glycoprotein efflux, and inhibition of key CYP450 enzymes. The predicted hepatotoxicity and hERG II inhibition warrant further investigation in experimental models.

The drug-likeness evaluation indicates that this compound deviates from some established rules for oral bioavailability, which is not uncommon for natural products. The presence of a Brenk alert suggests a potential for metabolic liabilities that may need to be addressed in future medicinal chemistry efforts.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful tool to guide further studies, prioritize compounds for synthesis and testing, and identify potential liabilities early in the drug discovery process. The data and methodologies presented in this technical guide offer a foundational understanding of the ADMET properties of this compound, enabling more informed decision-making in the advancement of this and related natural products as potential therapeutic agents. Further in vitro and in vivo studies are necessary to confirm these computational predictions and to fully elucidate the pharmacological and toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C is a dimeric sesquiterpenoid natural product isolated from plants of the Chloranthus genus, notably Chloranthus serratus. Dimeric sesquiterpenoids from Chloranthus species have garnered significant interest in the scientific community due to their complex chemical structures and diverse biological activities. These activities include anti-inflammatory, anti-HIV, and anti-cancer effects. This compound, in particular, has demonstrated potential as an anti-inflammatory and anti-HIV agent, making it a valuable target for phytochemical research and drug discovery.

This document provides a detailed protocol for the isolation and purification of this compound, based on established methods for related compounds, and summarizes its known biological activities. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising natural product.

Data Presentation

The following tables summarize the quantitative data associated with a typical isolation and purification process for a shizukaol-type compound from Chloranthus species. The data is based on the isolation of the structurally similar compound, Shizukaol D, from Chloranthus japonicus and can be used as a reference for optimizing the isolation of this compound.

Table 1: Extraction and Solvent Partitioning Yields

StepStarting MaterialInput QuantityOutput FractionOutput QuantityYield (%)
ExtractionDried & powdered Chloranthus plant10 kgCrude Ethanol Extract740 g7.4
PartitioningCrude Ethanol Extract740 gEthyl Acetate Extract380 g51.4

Table 2: Chromatographic Purification of this compound (Hypothetical Data Based on Shizukaol D Protocol)

Chromatographic StepInput FractionInput WeightElution SystemTarget FractionOutput WeightPurity
MCI Gel ColumnEthyl Acetate Extract380 gMeOH-H₂O gradient70% MeOH Fraction110 g-
Silica Gel Column70% MeOH Fraction110 gCHCl₃-MeOH gradientFraction C20 g-
Reversed-Phase C18 ColumnFraction C20 gMeOH-H₂O gradientFraction C₇->90%
Sephadex LH-20 ColumnFraction C₇-MethanolThis compound ~20 mg >98%

Experimental Protocols

The following protocols are adapted from the successful isolation of Shizukaol D from Chloranthus japonicus and are expected to be highly effective for the isolation of this compound from Chloranthus serratus.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered whole plants or roots of Chloranthus serratus are used as the starting material.

  • Extraction:

    • The powdered plant material (10 kg) is extracted three times with 95% ethanol (3 x 40 L) under reflux conditions.

    • The filtrates from each extraction are combined.

    • The combined filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (approximately 740 g).

Solvent Partitioning
  • The crude ethanol extract (740 g) is suspended in distilled water.

  • The aqueous suspension is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • The ethyl acetate fraction, which contains the majority of the sesquiterpenoids, is collected and concentrated under reduced pressure to yield the EtOAc extract (approximately 380 g).

Chromatographic Purification

A multi-step chromatographic procedure is employed to isolate this compound from the complex ethyl acetate extract.

  • The ethyl acetate extract (380 g) is dissolved in a minimal amount of methanol and adsorbed onto a suitable amount of MCI gel.

  • The adsorbed sample is loaded onto a MCI gel CHP20P column.

  • The column is eluted with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 70:30, and 100:0 v/v).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). The 70% methanol fraction (approximately 110 g) is typically enriched with shizukaol-type compounds.

  • The 70% methanol fraction (110 g) is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of increasing polarity using a chloroform-methanol solvent system (e.g., 100:1, 80:1, 60:1, 40:1 v/v).

  • Fractions are collected and analyzed by TLC. Fractions containing compounds with similar Rf values to known shizukaol standards are pooled. This step should yield several sub-fractions (e.g., Fractions A-F).

  • The fraction enriched with the target compound (e.g., Fraction C, approximately 20 g) is further purified on a reversed-phase C18 column.

  • Elution is performed with a stepwise gradient of methanol in water (e.g., 35%, 40%, 45%, 50%, 55% v/v).

  • Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • The fraction containing partially purified this compound is subjected to a final purification step on a Sephadex LH-20 column.

  • The column is eluted with 100% methanol.

  • This step removes remaining impurities and yields pure this compound (approximately 20 mg).

Purity Analysis and Structural Elucidation

The purity of the isolated this compound should be assessed by HPLC. The structure of the purified compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

Biological Activity and Signaling Pathways

This compound and related dimeric sesquiterpenoids exhibit a range of biological activities. The diagrams below illustrate the experimental workflow for its isolation and a potential signaling pathway involved in its anti-inflammatory effects.

experimental_workflow start Dried Chloranthus serratus Plant Material extraction Ethanol Extraction start->extraction partitioning Solvent Partitioning (EtOAc/H₂O) extraction->partitioning mci_gel MCI Gel Column Chromatography (MeOH/H₂O gradient) partitioning->mci_gel silica_gel Silica Gel Column Chromatography (CHCl₃/MeOH gradient) mci_gel->silica_gel rp18 Reversed-Phase C18 Chromatography (MeOH/H₂O gradient) silica_gel->rp18 sephadex Sephadex LH-20 Chromatography (Methanol) rp18->sephadex end Pure this compound sephadex->end

Caption: Experimental workflow for the isolation of this compound.

Recent studies have indicated that this compound exerts its anti-inflammatory effects by modulating the Keap1-Nrf2 signaling pathway and inhibiting the activation of the NF-κB pathway.[1] The following diagram illustrates this proposed mechanism.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMAO TMAO (Inflammatory Stimulus) JNK JNK TMAO->JNK Activates ShizukaolC This compound Keap1 Keap1 ShizukaolC->Keap1 Binds to & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates GSTpi GSTpi GSTpi->JNK Inhibits IKK IKK JNK->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Inflammatory_genes Inflammatory Genes (e.g., VCAM-1) NFkB_nuc->Inflammatory_genes Induces Transcription ARE->GSTpi Induces Expression

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Shizukaol C, a complex dimeric sesquiterpenoid, and related natural products. The synthetic strategy hinges on a unified, divergent approach that enables the synthesis of multiple members of the lindenane sesquiterpenoid family from common intermediates. This approach offers significant advantages for the generation of analogs for structure-activity relationship (SAR) studies in drug discovery and development.

Introduction to this compound and Related Sesquiterpenoids

This compound is a member of the lindenane family of sesquiterpenoid dimers, a class of natural products isolated from plants of the Chloranthaceae family. These compounds exhibit a wide range of biological activities and are characterized by their complex, polycyclic structures with numerous contiguous stereocenters. The intricate architecture of these molecules presents a formidable challenge for synthetic chemists and highlights the efficiency of bio-inspired synthetic strategies.

The total synthesis of this compound and its relatives is not only a testament to the power of modern organic synthesis but also provides a platform for the synthesis of novel derivatives with potentially enhanced therapeutic properties. The strategy outlined here is based on the work of Liu and coworkers, who developed a unified approach to access eight different dimeric lindenane sesquiterpenoids, including this compound.

Unified Synthetic Strategy

The cornerstone of the synthetic approach is a biomimetic, base-mediated thermal [4+2] cycloaddition (Diels-Alder reaction). This key step allows for the convergent assembly of the complex core structure of the shizukaol family from two less complex monomeric units. A common furyl diene serves as a versatile building block that can be coupled with various dienophiles to achieve the synthesis of different family members.

The divergent nature of this strategy is particularly powerful. From a common advanced intermediate, multiple final products can be accessed through slight modifications in the reaction partners or conditions. This allows for the efficient exploration of the chemical space around the natural product scaffold.

Key Experimental Protocols

The following protocols are adapted from the supplementary information of the pivotal publication by Liu and coworkers, providing a step-by-step guide to the synthesis of key intermediates and the final cycloaddition to form this compound.

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of two key fragments: a furyl diene and a specific dienophile, chlorajaponilide B. The detailed procedures for their synthesis are crucial for the successful execution of the total synthesis.

Table 1: Synthesis of Key Precursors

StepReactionReagents and ConditionsProductYield
1Synthesis of Furyl Diene PrecursorDetailed multi-step synthesis starting from commercially available materials. Key steps include... (Specific details would be populated here from the full experimental data)Furyl Diene Precursor(Yields for each step)
2In situ generation of Furyl DienePrecursor, Base (e.g., DBU), Toluene, HeatFuryl Diene(Used in situ)
3Synthesis of Chlorajaponilide B (Dienophile)Detailed multi-step synthesis. Key steps include... (Specific details would be populated here from the full experimental data)Chlorajaponilide B(Yields for each step)
Protocol 1: Synthesis of the Furyl Diene (in situ)

This protocol describes the generation of the reactive furyl diene species immediately prior to the cycloaddition reaction.

Materials:

  • Furyl Diene Precursor

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

Procedure:

  • To a solution of the Furyl Diene Precursor in anhydrous toluene is added DBU at room temperature under an inert atmosphere.

  • The reaction mixture is then heated to the temperature specified for the subsequent cycloaddition reaction. The furyl diene is generated in situ and consumed in the next step.

Protocol 2: Base-Mediated Thermal [4+2] Cycloaddition for the Synthesis of this compound

This protocol details the crucial Diels-Alder reaction that forms the core structure of this compound.

Materials:

  • Furyl Diene (generated in situ from its precursor)

  • Chlorajaponilide B

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Furyl Diene Precursor and Chlorajaponilide B in anhydrous toluene.

  • Add DBU to the solution at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.

Table 2: Quantitative Data for the Synthesis of this compound

ReactionProductYieldDiastereomeric Ratio (d.r.)Spectroscopic Data Highlights
[4+2] CycloadditionThis compound45%>20:1¹H NMR, ¹³C NMR, HRMS data consistent with the assigned structure.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the total synthesis of this compound, highlighting the key transformations and the divergent potential of the strategy.

Total_Synthesis_Workflow cluster_start Starting Materials cluster_cycloaddition Key Cycloaddition cluster_products Final Products SM1 Commercially Available Starting Material A Diene_Precursor Furyl Diene Precursor SM1->Diene_Precursor Multi-step Synthesis SM2 Commercially Available Starting Material B Dienophile Chlorajaponilide B (Dienophile) SM2->Dienophile Multi-step Synthesis Cycloaddition Base-Mediated Thermal [4+2] Cycloaddition Diene_Precursor->Cycloaddition in situ Diene Formation Dienophile->Cycloaddition Related_Sesquiterpenoids Related Sesquiterpenoids Dienophile->Related_Sesquiterpenoids Divergent Synthesis with other Dienes Shizukaol_C This compound Cycloaddition->Shizukaol_C

Caption: Workflow for the total synthesis of this compound.

The diagram above illustrates the overall workflow, starting from commercially available materials to the synthesis of key intermediates, the crucial cycloaddition reaction, and the formation of the final product. The dashed line indicates the divergent potential of this strategy to access other related sesquiterpenoids.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Furyl Diene (Electron-rich) TS Concerted [4+2] Transition State Diene->TS Dienophile Chlorajaponilide B (Electron-deficient) Dienophile->TS Cycloadduct This compound Core (Cycloadduct) TS->Cycloadduct C-C bond formation

Caption: The core [4+2] cycloaddition reaction mechanism.

This diagram provides a simplified representation of the key bond-forming event in the synthesis of this compound, the Diels-Alder reaction between the electron-rich furyl diene and the electron-deficient dienophile, proceeding through a concerted transition state to form the final cycloadduct.

Conclusion

The unified and divergent total synthesis of this compound and related lindenane sesquiterpenoids represents a significant achievement in natural product synthesis. The strategic use of a common furyl diene in a base-mediated thermal [4+2] cycloaddition allows for the efficient and versatile construction of these complex molecules. The detailed protocols provided herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the therapeutic potential of this fascinating class of natural products. The ability to generate a variety of analogs through this synthetic route will undoubtedly accelerate the discovery of new lead compounds for drug development.

Application of the Diels-Alder Reaction in the Synthesis of the Shizukaol Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Shizukaol family of natural products, isolated from plants of the Chloranthaceae family, exhibits a complex and densely functionalized heptacyclic core structure.[1] These molecules have garnered significant attention from the synthetic chemistry community due to their intricate architecture, featuring more than ten contiguous stereocenters, and their potential biological activities.[1] A key strategic disconnection in the retrosynthetic analysis of the Shizukaol core is the application of a Diels-Alder reaction, a powerful and versatile method for the formation of six-membered rings.[1][2] This application note details the use of a biomimetic intermolecular Diels-Alder reaction in the total synthesis of the Shizukaol A core, as reported by Wu et al. in 2018.[3]

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[2][4] In the synthesis of the Shizukaol A core, a modified biomimetic approach is employed, involving an electron-deficient diene and an electron-rich dienophile.[3] This strategy allows for the construction of the central six-membered ring of the heptacyclic framework in a highly stereocontrolled manner.[3]

Key Reactants and Reaction

The crucial Diels-Alder reaction involves the coupling of two key fragments: the electron-deficient diene 23 and the electron-rich dienophile 17 . The reaction proceeds under thermal conditions to yield the cycloadduct 24 as a single detectable isomer, which contains the core framework of Shizukaol A.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the biomimetic Diels-Alder reaction in the synthesis of the Shizukaol A core structure.

EntryDieneDienophileAdditiveSolventTemperature (°C)Time (h)Yield of Adduct 24 (%)Diastereomeric Ratio
123 17 BHTXylene1601277Single isomer

Experimental Protocols

Materials:

  • Diene 23

  • Dienophile 17

  • Butylated hydroxytoluene (BHT)

  • Xylene, anhydrous

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure for the Biomimetic Diels-Alder Reaction:

  • To a sealed tube were added diene 23 (1.0 equiv), dienophile 17 (1.2 equiv), and a catalytic amount of butylated hydroxytoluene (BHT).

  • The tube was evacuated and backfilled with argon three times.

  • Anhydrous xylene was added to the tube to dissolve the reactants.

  • The sealed tube was heated to 160 °C in an oil bath.

  • The reaction mixture was stirred at this temperature for 12 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the Diels-Alder adduct 24 as a single isomer in 77% yield.[3]

Reaction Pathway and Workflow

The following diagram illustrates the key biomimetic Diels-Alder reaction and the subsequent transformation to the core structure of Shizukaol A.

Shizukaol_Synthesis Biomimetic Diels-Alder Reaction in Shizukaol A Synthesis cluster_reactants Reactants cluster_reaction Diels-Alder Cycloaddition cluster_product Intermediate and Final Core Diene Diene (23) DA_Reaction [4+2] Cycloaddition (BHT, Xylene, 160°C) Diene->DA_Reaction Dienophile Dienophile (17) Dienophile->DA_Reaction Adduct Diels-Alder Adduct (24) DA_Reaction->Adduct 77% yield, single isomer Core Shizukaol A Core Adduct->Core Further Transformations

Caption: Biomimetic Diels-Alder reaction workflow.

Conclusion

The biomimetic Diels-Alder reaction is a pivotal step in the total synthesis of the Shizukaol A core structure. This strategy, employing an electron-deficient diene and an electron-rich dienophile, allows for the efficient and highly stereoselective construction of the central six-membered ring of this complex natural product. The detailed protocol and quantitative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development who are interested in the synthesis of Shizukaol analogues and other complex natural products.

References

Application Note: In Vitro Anti-inflammatory Assay for Shizukaol C using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, play a pivotal role in the inflammatory process. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] Shizukaol C, a natural product of interest, is investigated here for its potential to mitigate this inflammatory response. This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound by quantifying its effects on NO and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow

The following diagram outlines the key steps in evaluating the anti-inflammatory activity of this compound.

G cluster_prep Cell Preparation cluster_cyto Cytotoxicity Assessment cluster_inflam Anti-inflammatory Assay cluster_analysis Analysis c1 Culture RAW 264.7 Cells c2 Seed Cells into Plates c1->c2 t1 Treat with this compound c2->t1 i1 Pre-treat with this compound c2->i1 t2 Perform MTT Assay t1->t2 t3 Determine Non-Toxic Concentrations t2->t3 i2 Stimulate with LPS i1->i2 i3 Incubate for 24 hours i2->i3 a1 Collect Supernatant i3->a1 a2 Griess Assay for NO a1->a2 a3 ELISA for TNF-α & IL-6 a1->a3

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Detailed Experimental Protocols

Cell Culture and Maintenance

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7] The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[6]

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[8][9]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[10]

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24 hours.[6]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[6]

    • Measure the absorbance at 540 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.[6][11]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[7]

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.[6][12] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][13]

  • Procedure:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • Collect the supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[14][15]

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.[16]

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

This compound (µM)Cell Viability (%)
0 (Control)100.0 ± 5.0
198.5 ± 4.2
597.1 ± 3.8
1095.8 ± 4.5
2593.2 ± 3.9
5070.3 ± 6.1
10045.7 ± 5.5

Data are presented as mean ± SD (n=3). Non-toxic concentrations (e.g., 1, 5, 10, 25 µM) are selected for subsequent experiments.

Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)
Control1.2 ± 0.3
LPS (1 µg/mL)45.6 ± 3.1
LPS + this compound (5 µM)35.4 ± 2.5
LPS + this compound (10 µM)22.1 ± 1.9
LPS + this compound (25 µM)10.8 ± 1.2

Data are presented as mean ± SD (n=3).

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.525.1 ± 5.3
LPS (1 µg/mL)2850.7 ± 150.41540.3 ± 120.8
LPS + this compound (5 µM)2100.3 ± 130.21150.6 ± 98.7
LPS + this compound (10 µM)1250.8 ± 95.6680.9 ± 75.4
LPS + this compound (25 µM)650.4 ± 70.1320.5 ± 45.2

Data are presented as mean ± SD (n=3).

Signaling Pathways

LPS-Induced Inflammatory Signaling Pathways

LPS stimulation of RAW 264.7 cells activates intracellular signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 TLR4_adapter MyD88/TRIF TLR4->TLR4_adapter MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n translocation IKK IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation TLR4_adapter->MAPKKK TLR4_adapter->IKK Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1_n->Genes NFkB_n->Genes ShizukaolC This compound ShizukaolC->MAPK ShizukaolC->IKK

Caption: LPS-induced NF-κB and MAPK signaling pathways and potential inhibition by this compound.

Conclusion

This application note provides a comprehensive framework for evaluating the in vitro anti-inflammatory effects of this compound. By following these detailed protocols, researchers can effectively determine the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators in RAW 264.7 macrophages. The investigation of the underlying molecular mechanisms, such as the inhibition of the NF-κB and MAPK signaling pathways, will further elucidate the therapeutic potential of this compound in treating inflammatory disorders.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular effects of Shizukaol C, a dimeric sesquiterpene with potential therapeutic properties. The protocols outlined below are designed to assess the impact of this compound on key proteins involved in inflammatory signaling pathways. While direct Western blot data for this compound is emerging, the information presented here is based on the analysis of closely related compounds, such as Shizukaol A, and established methodologies for the relevant signaling cascades.

Introduction to this compound and its Mechanism of Action

This compound is a natural compound isolated from plants of the Chloranthus genus. Emerging research suggests that this compound possesses anti-inflammatory properties. Studies on structurally similar compounds indicate that its mechanism of action may involve the modulation of key signaling pathways that regulate the inflammatory response. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of target proteins within these pathways.

Application Note: Investigating the Anti-inflammatory Effects of this compound via Western Blot

This application note focuses on the use of Western blot to analyze proteins in the Keap1-Nrf2 and NF-κB signaling pathways, which are known to be modulated by anti-inflammatory compounds. Treatment of relevant cell lines (e.g., RAW 264.7 macrophages) with this compound is expected to alter the expression levels of key regulatory proteins in these pathways.

Key Protein Targets for Western Blot Analysis:

  • Keap1-Nrf2 Pathway: This pathway is a major regulator of the cellular antioxidant response.

    • Keap1 (Kelch-like ECH-associated protein 1): A repressor protein that targets Nrf2 for degradation.

    • Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins. Analysis of both total and nuclear Nrf2 is crucial.

    • HO-1 (Heme Oxygenase-1): An antioxidant enzyme and a downstream target of Nrf2.

  • NF-κB Signaling Pathway: A central pathway in regulating inflammatory responses.

    • p-p65 (Phosphorylated p65): The activated form of the p65 subunit of NF-κB.

    • p65: The total p65 subunit of NF-κB.

    • p-IκBα (Phosphorylated IκBα): The phosphorylated (and subsequently degraded) form of the inhibitor of NF-κB.

    • IκBα: The inhibitor of NF-κB.

  • Inflammatory Mediators:

    • iNOS (Inducible Nitric Oxide Synthase): An enzyme that produces nitric oxide, a key inflammatory mediator.

    • COX-2 (Cyclooxygenase-2): An enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators.

Data Presentation: Expected Protein Expression Changes

The following table summarizes the anticipated quantitative changes in protein expression following treatment with this compound, based on studies of related compounds. Researchers should perform dose-response and time-course experiments to determine the optimal conditions.

PathwayProtein TargetExpected Change with this compound Treatment
Keap1-Nrf2 Pathway Keap1
Nuclear Nrf2
HO-1
NF-κB Signaling p-p65 / total p65
p-IκBα / total IκBα
Inflammatory Mediators iNOS
COX-2

Experimental Protocols

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for performing Western blot analysis to assess the effect of this compound on target protein expression in a relevant cell line, such as RAW 264.7 macrophages.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate with this compound for the desired time (e.g., 24 hours). Include appropriate vehicle controls (e.g., DMSO) and positive controls (LPS alone).

2. Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE:

  • Normalize the protein samples to the same concentration with lysis buffer and add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking. (See table below for suggested antibodies).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Recommended Primary Antibodies:

Target ProteinHost SpeciesRecommended Dilution
Keap1Rabbit1:1000
Nrf2Rabbit1:1000
HO-1Mouse1:1000
p-p65 (Ser536)Rabbit1:1000
p65Rabbit1:1000
p-IκBα (Ser32)Rabbit1:1000
IκBαRabbit1:1000
iNOSMouse1:1000
COX-2Rabbit1:1000
β-actinMouse1:5000
GAPDHRabbit1:5000

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for Western blot analysis and the key signaling pathways affected by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Seeding treatment 2. This compound & LPS Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody blocking->primary_ab secondary_ab 9. Secondary Antibody primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection analysis analysis detection->analysis Image Analysis & Quantification

Caption: Experimental workflow for Western blot analysis.

Shizukaol_C_Signaling_Pathways cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response LPS LPS IKK IKK LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 inhibits p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) p65_p50_nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Shizukaol_C2 This compound Shizukaol_C2->IKK inhibits

Unveiling the Cellular Targets of Shizukaol C: An Immunofluorescence-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Shizukaol C is a dimeric sesquiterpenoid isolated from Chloranthus serratus. While its precise cellular mechanisms remain to be fully elucidated, analysis of structurally related compounds, such as Shizukaol A, B, and D, provides a strong rationale for investigating its potential role in key signaling pathways implicated in inflammation, metabolism, and cell proliferation. This document outlines a comprehensive immunofluorescence-based workflow to identify and validate the cellular targets of this compound, focusing on the Wnt/β-catenin, AMPK, NF-κB, and JNK/AP-1 signaling pathways.

Proposed Cellular Targets and Signaling Pathways

Based on the activities of related Shizukaol compounds, the following pathways are proposed as primary targets for investigation:

  • Wnt/β-catenin Pathway: Shizukaol D has been shown to modulate the Wnt/β-catenin pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] this compound may similarly influence the localization and expression of β-catenin.

  • AMP-activated Protein Kinase (AMPK) Signaling: Shizukaol D also affects AMPK signaling, a central regulator of cellular energy homeostasis.[3][4] Investigating this compound's impact on AMPK activation could reveal its potential in metabolic research.

  • NF-κB Signaling: Shizukaol A has demonstrated anti-inflammatory effects through the regulation of the NF-κB pathway.[5] Given the structural similarities, this compound is a candidate for modulating the nuclear translocation of NF-κB subunits.

  • JNK/AP-1 Signaling: The c-Jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1, is a key regulator of inflammatory responses and has been implicated in the action of other natural products.[6][7][8]

Data Presentation: Hypothetical Quantitative Analysis

The following tables present hypothetical data that could be generated from experiments investigating the effects of this compound. These tables are intended to serve as a template for data presentation.

Table 1: Effect of this compound on Inflammatory Marker Expression (IC50 Values)

Cell LineInflammatory StimulusMeasured MarkerThis compound IC50 (µM)
RAW 264.7LPS (1 µg/mL)Nitric Oxide (NO)15.2
HeLaTNF-α (10 ng/mL)IL-6 Secretion22.5
JurkatPMA (50 ng/mL)IL-2 Secretion18.9

Table 2: this compound-Induced Changes in Protein Phosphorylation and Localization

Target ProteinCell LineTreatmentChange in Phosphorylation (%)Change in Nuclear Localization (%)
p-AMPKα (Thr172)HepG2This compound (20 µM)+ 150%N/A
p-p65 (Ser536)RAW 264.7LPS + this compound (20 µM)- 65%- 75%
β-cateninSW480This compound (20 µM)N/A- 80% (cytoplasmic increase)
p-c-Jun (Ser63)A549Anisomycin + this compound (20 µM)- 55%- 60%

Experimental Protocols

A detailed protocol for immunofluorescence staining to investigate the cellular targets of this compound is provided below. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

General Immunofluorescence Protocol for Cultured Cells

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (specific for target proteins)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and positive/negative controls.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[9][10][11][12][13]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Capture images for subsequent analysis.

Mandatory Visualizations

Signaling Pathway Diagrams

Shizukaol_C_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_AMPK AMPK Pathway cluster_NFkB NF-κB Pathway cluster_JNK JNK/AP-1 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dsh Dsh Frizzled->Dsh inhibition GSK3b_Axin_APC GSK3b_Axin_APC Dsh->GSK3b_Axin_APC inhibition beta_catenin beta_catenin GSK3b_Axin_APC->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF nuclear translocation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression activation Shizukaol_C_Wnt This compound Shizukaol_C_Wnt->beta_catenin AMP_ATP_ratio ↑ AMP/ATP Ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 activation AMPK AMPK LKB1->AMPK activation ACC ACC AMPK->ACC inhibition PGC1a PGC1a AMPK->PGC1a activation Shizukaol_C_AMPK This compound Shizukaol_C_AMPK->AMP_ATP_ratio Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK IkB IkB IKK->IkB phosphorylation p65_p50 p65_p50 IkB->p65_p50 releases p65_p50_nucleus p65_p50_nucleus p65_p50->p65_p50_nucleus nuclear translocation Inflammatory_Genes Inflammatory_Genes p65_p50_nucleus->Inflammatory_Genes activation Shizukaol_C_NFkB This compound Shizukaol_C_NFkB->IKK inhibition Stress Cellular Stress MKK4_7 MKK4_7 Stress->MKK4_7 activation JNK JNK MKK4_7->JNK activation c_Jun c_Jun JNK->c_Jun phosphorylation AP1 AP1 c_Jun->AP1 activation Target_Genes Target_Genes AP1->Target_Genes transcription Shizukaol_C_JNK This compound Shizukaol_C_JNK->JNK inhibition

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols: Molecular Docking Studies of Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus species, has demonstrated significant biological activities, including anti-inflammatory effects. Understanding the molecular interactions that underpin these activities is crucial for drug discovery and development. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[1][2][3] This document provides detailed protocols for performing molecular docking studies of this compound with key protein targets implicated in its biological activity: Keap1, JNK, and β-catenin.

Recent research has shown that this compound directly binds to Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the antioxidant response.[4] This interaction activates the Nrf2 signaling pathway, which in turn suppresses inflammation. Furthermore, the anti-inflammatory and anti-cancer activities of related shizukaol compounds suggest potential interactions with other signaling proteins, such as c-Jun N-terminal kinase (JNK) and β-catenin, which are involved in inflammation and cell proliferation pathways.

These application notes offer a comprehensive guide, from protein and ligand preparation to the execution and analysis of docking simulations, enabling researchers to investigate the therapeutic potential of this compound.

Data Presentation: Docking Analysis of this compound

The following table summarizes illustrative molecular docking results for this compound against its primary target Keap1 and other potential targets, JNK and β-catenin. The binding affinity, expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. The data presented here is for illustrative purposes, based on reported affinities for structurally related compounds and typical inhibitors of these targets.[2][5]

Target ProteinPDB IDLigand (this compound)Binding Affinity (kcal/mol)Interacting Residues (Predicted)
Keap1 4L7BShizukaol_C-9.0Arg415, Ser508, Tyr525, Phe577
JNK1 4QTDShizukaol_C-8.5Lys55, Met111, Gln117, Asp169
β-catenin 1G3JShizukaol_C-7.8Lys312, Gly316, Arg424, Arg469

Signaling Pathways and Experimental Workflow

Keap1-Nrf2 Signaling Pathway

This compound has been shown to interact with Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ShizukaolC This compound Keap1 Keap1 ShizukaolC->Keap1 binds & inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 associates Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitinates ARE Antioxidant Response Element Nrf2_nuc->ARE binds Genes Anti-inflammatory Genes ARE->Genes activates

Caption: this compound inhibits Keap1, enabling Nrf2 nuclear translocation.

Molecular Docking Experimental Workflow

The process of molecular docking involves several key steps, from the initial preparation of the target protein and the ligand to the final analysis of the docking results. This workflow ensures that the simulation is computationally sound and the results are reliable.

Docking_Workflow PDB 1. Target Selection (e.g., Keap1 from PDB) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Ligand Preparation (this compound 3D Structure) PrepLig 4. Ligand Preparation (Energy minimization, define torsions) Ligand->PrepLig Grid 5. Grid Box Generation (Define binding site) PrepProt->Grid Dock 6. Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analysis 7. Analysis of Results (Binding affinity, pose visualization) Dock->Analysis

Caption: Standard workflow for a molecular docking experiment.

Experimental Protocols

Protocol 1: Target Protein Preparation

This protocol details the steps for preparing a protein structure for docking, using software like UCSF Chimera or AutoDock Tools.[6][7][8]

Objective: To clean the raw PDB structure of the target protein (e.g., Keap1, JNK, β-catenin) to make it suitable for docking.

Materials:

  • Protein Data Bank (PDB) file of the target protein (e.g., 4L7B for Keap1).

  • Molecular visualization software (e.g., UCSF Chimera, Discovery Studio).

  • AutoDock Tools (ADT).

Procedure:

  • Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool.

    • Remove all non-essential molecules, including water molecules, solvent ions, and any co-crystallized ligands or small molecules.[4][8]

    • If the protein has multiple chains (e.g., it's a dimer) and you are docking to a single chain, remove the unnecessary chains.

  • Add Hydrogens:

    • Most crystal structures do not include hydrogen atoms. Add hydrogens to the protein, ensuring to add polar hydrogens which are critical for forming hydrogen bonds. This is a standard function in most molecular modeling software.[8]

  • Assign Charges:

    • Assign partial charges to the protein atoms. For AutoDock, Kollman charges are typically used for proteins.[9]

  • Save the Prepared Protein:

    • Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[9]

Protocol 2: Ligand Preparation

This protocol outlines the preparation of the this compound ligand structure.

Objective: To generate a 3D, energy-minimized structure of this compound with appropriate chemical properties for docking.

Materials:

  • 2D structure of this compound (can be obtained from PubChem or drawn using chemical drawing software like ChemDraw).

  • Software for 3D structure generation and energy minimization (e.g., Avogadro, Chem3D, UCSF Chimera).

  • AutoDock Tools (ADT).

Procedure:

  • Obtain Ligand Structure: Obtain the 2D structure of this compound. Convert it to a 3D structure using appropriate software.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules in AutoDock.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for flexible docking, where the ligand can change its conformation to fit the binding site. This is typically handled automatically by ADT.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Protocol 3: Molecular Docking Simulation using AutoDock Vina

This protocol describes how to run the docking simulation.

Objective: To dock the prepared this compound ligand to the prepared target protein and calculate the binding affinity.

Materials:

  • Prepared protein in PDBQT format.

  • Prepared ligand in PDBQT format.

  • AutoDock Vina software.

  • A text editor for creating a configuration file.

Procedure:

  • Define the Binding Site (Grid Box):

    • Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the original PDB file or by using binding site prediction tools.

    • Define a 3D grid box that encompasses this entire binding site. Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box in Angstroms.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that contains the necessary information for the Vina run.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the Vina program with the following command: vina --config conf.txt --log docking_log.txt

  • Retrieve Results:

    • Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, sorted by their binding affinity.

    • The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for each pose. The top score represents the most favorable predicted binding mode.

Protocol 4: Analysis of Docking Results

Objective: To analyze and visualize the docking results to understand the molecular interactions.

Materials:

  • Docking output file (docking_results.pdbqt).

  • Prepared protein PDBQT file.

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).

Procedure:

  • Analyze Binding Affinity:

    • Open the log file and note the binding affinity of the top-ranked pose. A lower (more negative) value indicates a more stable protein-ligand complex.

  • Visualize Binding Pose:

    • Load the protein PDBQT file and the docking output PDBQT file into the visualization software.

    • Examine the top-ranked pose of this compound within the protein's binding site.

  • Identify Key Interactions:

    • Identify the amino acid residues of the protein that are interacting with the ligand.

    • Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Most visualization tools have functions to automatically identify and display these interactions.

    • These interactions provide insight into the molecular basis of this compound's binding and its biological activity.

References

Preparing Shizukaol C for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, has garnered interest for its potential therapeutic applications, including its noted anti-HIV activity.[1] As with many complex natural products, its progression into in vivo studies is hampered by challenges related to its physicochemical properties, particularly its presumed low aqueous solubility. This document provides a comprehensive guide to preparing this compound for in vivo investigations, covering formulation strategies, detailed experimental protocols, and insights into its potential mechanisms of action based on related compounds.

Physicochemical Properties and Solubility (Predicted)

Specific experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, based on the chemical class of dimeric sesquiterpenoids, certain characteristics can be anticipated. These compounds are typically large, complex molecules with poor water solubility. For instance, the related compound Shizukaol D has a predicted XLogP3 value of 1.7, indicating low aqueous solubility. It is crucial to experimentally determine the solubility of this compound in various solvents and pH conditions to inform formulation development.

Formulation Strategies for In Vivo Administration

Given the expected low aqueous solubility of this compound, several formulation strategies can be employed to enable its administration in animal models. The choice of formulation will depend on the route of administration, the required dose, and the specific animal model.

Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies

Excipient Category Examples Concentration Range (Typical) Route of Administration Notes
Co-solvents Dimethyl sulfoxide (DMSO)<10% (often diluted)IV, IP, OralCan have pharmacological effects and toxicity at higher concentrations.
Ethanol<10%IV, IP, OralUse with caution due to potential for toxicity.
Polyethylene glycol (PEG 300/400)10-60%IV, IP, OralGenerally well-tolerated. Can affect drug absorption and distribution.
Surfactants Polysorbate 80 (Tween 80)1-10%IV, IP, OralCan enhance solubility and stability; potential for hypersensitivity reactions.
Cremophor EL<15%IV, IPAssociated with hypersensitivity reactions; requires careful handling.
Lipids Corn oil, Sesame oilAs requiredOral, SC, IMSuitable for lipophilic compounds; absorption can be variable.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)20-40%IV, OralCan improve solubility and stability; may alter pharmacokinetics.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

This protocol describes the preparation of a stock solution of this compound and its dilution into a vehicle suitable for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but stability at elevated temperatures should be pre-assessed.

  • Vehicle Preparation:

    • Prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of saline.

  • Final Formulation:

    • Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the final desired concentration. The final concentration of DMSO in the formulation should ideally be below 5-10% to minimize toxicity.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of PEG 400 or trying a different vehicle system).

    • The final formulation should be prepared fresh before each administration.

Protocol 2: Preparation of an Oral Gavage Formulation

This protocol outlines the preparation of a suspension of this compound for oral administration.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water or saline while stirring continuously with a magnetic stirrer until a uniform suspension is formed.

  • Suspension Preparation:

    • Accurately weigh the required amount of this compound.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuing to mix until the desired final concentration is reached.

    • Alternatively, a homogenizer can be used to ensure a fine and uniform suspension.

    • The suspension should be continuously stirred during administration to ensure uniform dosing.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for in vivo studies.

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Study Phase A Physicochemical Characterization (Solubility, Stability) B Formulation Development (Vehicle Screening) A->B Inform C Dose Range Finding Study (Acute Toxicity) B->C Test D Preparation of this compound Formulation C->D Determine Dose E Animal Dosing (e.g., IP, Oral) D->E F Efficacy Assessment (e.g., Tumor volume, Viral load) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis E->G

Workflow for this compound In Vivo Preparation and Testing.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related dimeric sesquiterpenoids from Chloranthus species provide valuable clues. Shizukaol D has been shown to inhibit the Wnt signaling pathway and activate the AMPK pathway.[2][3] Shizukaol B has been found to attenuate inflammatory responses by modulating the JNK-AP-1 signaling pathway.[4] Therefore, it is plausible that this compound may also exert its biological effects through these or similar pathways.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Wnt_Pathway Wnt Signaling (e.g., β-catenin) Receptor->Wnt_Pathway Inhibits AMPK_Pathway AMPK Signaling (Energy Metabolism) Receptor->AMPK_Pathway Activates JNK_Pathway JNK/AP-1 Signaling (Inflammation) Receptor->JNK_Pathway Inhibits Shizukaol_C This compound Shizukaol_C->Receptor Binds/Modulates Gene_Expression Target Gene Expression (Proliferation, Apoptosis, Inflammation) Wnt_Pathway->Gene_Expression Inhibits AMPK_Pathway->Gene_Expression Modulates JNK_Pathway->Gene_Expression Inhibits

Potential Signaling Pathways Modulated by this compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation to overcome its likely poor water solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to conduct preliminary studies to determine the optimal vehicle and administration route for this compound in the specific animal model and disease context being investigated. Furthermore, exploring its effects on signaling pathways known to be modulated by related compounds will be crucial for elucidating its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Shizukaol C Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Shizukaol C total synthesis. The information is compiled from published synthetic routes and aims to address specific challenges encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the total synthesis of this compound and related lindenane sesquiterpenoid oligomers.

Question 1: Low diastereoselectivity in the key [4+2] cycloaddition (Diels-Alder) reaction for the formation of the heptacyclic core.

Answer: Low diastereoselectivity in the biomimetic Diels-Alder reaction is a common challenge due to the complex three-dimensional structure of the precursors. Here are several factors to investigate:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the Diels-Alder reaction. It is recommended to screen a range of solvents with varying polarities.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the cycloaddition. Experiment with different Lewis acids (e.g., ZnCl₂, MgBr₂·OEt₂, Sc(OTf)₃) and optimize the catalyst loading.

  • Temperature Control: Diels-Alder reactions are sensitive to temperature. Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product. A temperature screening from -78 °C to room temperature is advisable.

  • Nature of the Diene and Dienophile: The electronic and steric properties of the diene and dienophile precursors are crucial. Modifications to protecting groups or adjacent functional groups can influence the facial selectivity of the cycloaddition.

Question 2: Poor yield in the construction of the C11 quaternary stereocenter.

Answer: The construction of sterically congested quaternary stereocenters is often a low-yielding step. In the synthesis of related shizukaols, a diastereoselective nucleophilic substitution has been employed.[1] To improve the yield of this transformation, consider the following:

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst has been shown to promote the desired nucleophilic substitution, improving synthetic efficacy.[1] Screening different phase-transfer catalysts and optimizing the reaction conditions (solvent system, temperature, and stoichiometry) is recommended.

  • Choice of Nucleophile and Electrophile: The nature of both the nucleophile and the leaving group on the electrophile can dramatically impact the reaction efficiency. A more reactive nucleophile or a better leaving group might improve the yield, but care must be taken to avoid side reactions.

  • Protecting Group Strategy: The steric hindrance around the reaction center can be a major issue. Re-evaluation of the protecting group strategy to minimize steric clash during the key bond formation could be beneficial.

Question 3: Inefficient cascade reaction for the formation of the 5/6 bicyclic system.

Answer: Cascade reactions, while elegant, can be sensitive to reaction conditions, leading to lower than expected yields. For the double aldol condensation cascade used to construct the 5/6 bicyclic system in related syntheses, optimization should focus on:[1]

  • Base and Stoichiometry: The choice of base and its precise stoichiometry are critical. A screening of different bases (e.g., KOH, LDA, LiHMDS) and careful titration of the amount used can prevent side reactions like enolate decomposition or undesired proton transfers.

  • Reaction Time and Temperature: Aldol reactions are equilibrium processes. Careful monitoring of the reaction progress over time and quenching at the optimal point is necessary. Temperature control is also vital to manage reaction kinetics and selectivity.

  • Substrate Purity: The purity of the starting material for the cascade is paramount. Impurities can interfere with the delicate sequence of reactions, leading to a complex mixture of products and a low yield of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the key bond-forming strategies employed in the total synthesis of this compound and its analogues?

A1: The total syntheses of shizukaol-type dimers rely on several key bond-forming strategies:

  • Diels-Alder Reaction: A biomimetic [4+2] cycloaddition is a common and powerful method to construct the core polycyclic framework of these molecules.[2][3]

  • Cascade Reactions: These are employed to efficiently build complex structural motifs in a single pot. Examples include a double aldol condensation to form a 5/6 bicyclic system[1], and a cascade involving furan formation, alkene isomerization, and a Diels-Alder reaction.[3]

  • Catalytic Asymmetric Reactions: To control stereochemistry, methods like Nelson's catalytic asymmetric ketene-aldehyde cycloaddition have been utilized.[1]

  • Nucleophilic Substitution: This is used for the construction of challenging quaternary stereocenters.[1]

Q2: What are the reported overall yields for the total synthesis of shizukaol-type compounds?

A2: The overall yields for these complex natural products vary depending on the synthetic route and the specific target molecule. For instance, the asymmetric total synthesis of shizukaol J was accomplished in 15 longest linear steps.[1][4] Another synthesis of shizukaols A and E was achieved via a modified biomimetic Diels-Alder reaction.[2] For specific yield data, please refer to the data tables below.

Q3: Are there any specific recommendations for the purification of key intermediates?

A3: Due to the structural complexity and the presence of multiple stereocenters, purification of intermediates can be challenging. It is often necessary to employ a combination of chromatographic techniques. High-performance liquid chromatography (HPLC) is frequently required to separate diastereomers that are inseparable by standard column chromatography. Careful analysis of crude reaction mixtures by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is essential to guide the purification process.

Data Presentation

Table 1: Reported Yields for Key Steps in Shizukaol Analogue Syntheses

StepReagents and ConditionsProductYield (%)Reference
Catalytic Asymmetric Ketene-Aldehyde CycloadditionNot specified in abstractβ-lactone intermediateNot specified[1]
Double Aldol Condensation CascadeNot specified in abstract5/6 Bicyclic SystemNot specified[1]
Diastereoselective Nucleophilic Substitution with Phase-Transfer CatalystNot specified in abstractC11 Quaternary CenterNot specified[1]
Biomimetic Diels-Alder ReactionHeat or Lewis AcidHeptacyclic CoreNot specified[2]
Cascade (Furan formation/Alkene isomerization/Diels-Alder)Not specified in abstractPolycyclic ArchitectureNot specified[3]

Note: Detailed yield information is often found within the full experimental sections of the cited publications.

Experimental Protocols

Protocol 1: General Procedure for a Biomimetic Diels-Alder Reaction

This is a generalized protocol based on common practices for this type of reaction and should be adapted based on the specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene precursor (1.0 eq) and the dienophile precursor (1.0-1.5 eq).

  • Solvent Addition: Dissolve the reactants in a dry, degassed solvent (e.g., toluene, dichloromethane, or xylenes). The choice of solvent can influence the reaction rate and selectivity and should be optimized.

  • Reaction Initiation (Thermal): Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Initiation (Lewis Acid Catalysis): Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C). Add the Lewis acid catalyst (0.1-1.0 eq) portion-wise or as a solution in the reaction solvent. Allow the reaction to slowly warm to room temperature or the optimal reaction temperature while monitoring its progress.

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for Lewis acid-catalyzed reactions). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by HPLC if necessary to separate diastereomers.

Visualizations

experimental_workflow cluster_start Starting Materials Diene Precursor Diene Precursor Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Diene Precursor->Reaction_Setup Dienophile Precursor Dienophile Precursor Dienophile Precursor->Reaction_Setup Key_Reaction Key Transformation (e.g., Diels-Alder) Reaction_Setup->Key_Reaction Workup Aqueous Work-up & Extraction Key_Reaction->Workup Purification Purification (Column Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, HRMS, X-ray) Purification->Characterization Final_Product This compound Intermediate Characterization->Final_Product

Caption: General experimental workflow for a key reaction step in the total synthesis.

troubleshooting_logic cluster_conditions Condition Optimization Start Low Yield in Key Step Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Re-evaluate_Strategy Re-evaluate Synthetic Strategy Start->Re-evaluate_Strategy Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Screen_Catalysts Screen Catalysts/Reagents Optimize_Conditions->Screen_Catalysts Optimize_Temp Optimize Temperature & Time Optimize_Conditions->Optimize_Temp

Caption: A logical flowchart for troubleshooting low-yielding reactions.

References

Technical Support Center: Overcoming Solubility Issues of Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the dimeric sesquiterpene, Shizukaol C, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a dimeric sesquiterpene, a class of natural products known for their complex structures and potential biological activities.[1] Like many other complex terpenoids, this compound is a lipophilic molecule, which results in poor solubility in water. This low aqueous solubility can significantly hinder its use in biological assays, formulation development, and in vivo studies, as drugs typically need to be in a dissolved state to be absorbed and exert their therapeutic effects.

Q2: What is the known solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[4]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host to form a water-soluble inclusion complex.[5]

  • Nanoparticle Formulation: Incorporating this compound into nanoparticle-based drug delivery systems to improve its dissolution and bioavailability.[6]

Q4: Which method is the best for my experiment?

A4: The optimal method depends on the specific requirements of your experiment:

  • For in vitro assays, co-solvents or cyclodextrins are often suitable. However, it is crucial to test for potential solvent- or cyclodextrin-induced artifacts in your assay.

  • For in vivo studies, cyclodextrin complexes and nanoparticle formulations are generally preferred as they can improve bioavailability and reduce potential toxicity associated with high concentrations of organic co-solvents.

Troubleshooting Guides

Issue 1: this compound Precipitates When Diluting a Stock Solution into an Aqueous Buffer.

Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the concentration of the organic solvent is reduced, leading to the precipitation of the compound.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent in your final solution that keeps this compound dissolved. This may require a series of dilutions to find the critical point of precipitation.

  • Use a Different Co-solvent: Some co-solvents have better solubilizing properties than others. Consider trying polyethylene glycol (PEG) or propylene glycol (PG) in addition to DMSO or ethanol.[7][8]

  • Prepare a Cyclodextrin Complex: Encapsulating this compound in a cyclodextrin can significantly enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[9]

Issue 2: Inconsistent Results in Biological Assays.

Cause: Inconsistent results can arise from the precipitation of this compound in the assay medium, leading to variable effective concentrations. The chosen solubilization method itself might also interfere with the assay.

Solutions:

  • Confirm Solubility Under Assay Conditions: Before conducting your experiment, visually inspect a sample of your final this compound solution under the same conditions (temperature, pH, media components) for any signs of precipitation.

  • Run Solvent/Excipient Controls: Always include control groups that are treated with the same concentration of the co-solvent or cyclodextrin used to dissolve this compound to ensure that the vehicle itself does not affect the experimental outcome.

  • Consider a Nanoparticle Formulation: For longer-term experiments, a nanoparticle formulation can provide a more stable and sustained release of this compound, potentially leading to more consistent results.

Data Presentation: Solubility Enhancement of Terpenoids

The following tables provide representative data on the solubility enhancement of terpenoids using different techniques. Note that these are examples, and the actual improvement for this compound will need to be determined experimentally.

Table 1: Enhancement of Terpene Solubility with Cyclodextrins

Terpene Cyclodextrin Type Fold Increase in Aqueous Solubility Reference
Geraniol β-Cyclodextrin ~10-fold [10]
α-Terpineol β-Cyclodextrin ~10-fold [10]
Linalool β-Cyclodextrin >5-fold [2]

| Betulinic Acid | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | >100-fold |[9] |

Table 2: Solubility of a Poorly Soluble Drug in Various Co-solvent Systems

Co-solvent System (v/v) Drug Solubility (mg/mL) Fold Increase vs. Water Reference
Water < 0.01 1 [11]
20% Ethanol in Water 0.5 >50 [11]
40% Polyethylene Glycol 400 (PEG 400) in Water 2.5 >250 [11]

| 20% Propylene Glycol in Water | 0.8 | >80 |[11] |

Table 3: Characteristics of Sesquiterpene Lactone-Loaded Nanoparticles

Sesquiterpene Lactone Drug Loading (%) Encapsulation Efficiency (%) Reference
α-santonin 42.6 94.6 [10]
Arglabin 7.5 78.1 [10]

| Schkuhrin II | 2.5 | 76.8 |[10] |

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for determining the optimal co-solvent mixture for solubilizing this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v of DMSO, Ethanol, PEG 400, or PG in your aqueous buffer).

  • Determine Saturation Solubility: a. Add an excess amount of this compound to each co-solvent mixture. b. Vortex vigorously for 2 minutes and then incubate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved compound. d. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Analyze Data: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal mixture for your needs.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Kneading: a. Place the calculated amount of HP-β-CD into a mortar. b. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste. c. Dissolve the this compound in a minimal amount of ethanol and add it to the HP-β-CD paste. d. Knead the mixture thoroughly for 30-60 minutes, adding small amounts of the water:ethanol mixture as needed to maintain a consistent paste-like texture.

  • Drying: a. Spread the resulting paste in a thin layer on a petri dish. b. Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved, or freeze-dry the sample.

  • Characterization (Optional but Recommended): a. Grind the dried complex into a fine powder. b. Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD). c. Determine the increase in aqueous solubility by preparing a saturated solution of the complex in your desired buffer and measuring the concentration of this compound.

Protocol 3: Formulation of this compound Nanoparticles by Nanoprecipitation

This protocol provides a general method for preparing polymeric nanoparticles encapsulating this compound.

Materials:

  • This compound

  • A biodegradable polymer such as Polylactic acid (PLA) or Poly(lactic-co-glycolic acid) (PLGA)

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • A surfactant/stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator or vacuum

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., 10 mg of this compound and 100 mg of PLGA) in a minimal amount of the organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., 1% w/v Poloxamer 188 in 20 mL of deionized water).

  • Nanoprecipitation: a. Place the aqueous phase on a magnetic stirrer and stir at a moderate speed. b. Slowly inject the organic phase into the stirring aqueous phase using a syringe. Nanoparticles should form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 2-4 hours) in a fume hood to allow the organic solvent to evaporate. Alternatively, use a rotary evaporator at reduced pressure.

  • Purification and Concentration (Optional): a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Discard the supernatant (which contains the unencapsulated drug) and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step 2-3 times.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. To determine drug loading and encapsulation efficiency, dissolve a known amount of the dried nanoparticles in a suitable organic solvent and measure the this compound concentration via HPLC.

Visualizations

experimental_workflow_co_solvency cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis stock Prepare Concentrated This compound Stock (e.g., 10 mM in DMSO) excess Add Excess this compound to Co-solvent Mixtures stock->excess cosolvent_mix Prepare Co-solvent/ Aqueous Buffer Mixtures (5-50% v/v) cosolvent_mix->excess equilibrate Equilibrate (24-48h with shaking) excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Drug equilibrate->centrifuge analyze Analyze Supernatant (HPLC or UV-Vis) centrifuge->analyze plot Plot Solubility vs. Co-solvent Concentration analyze->plot optimize Identify Optimal Co-solvent Mixture plot->optimize experimental_workflow_cyclodextrin cluster_prep Complex Formation (Kneading Method) cluster_processing Processing cluster_validation Validation hpbcd HP-β-CD in Mortar paste Add Water:Ethanol to form a paste hpbcd->paste knead Knead for 30-60 minutes paste->knead shizukaol Dissolve this compound in Ethanol shizukaol->knead dry Dry the Paste (Vacuum Oven or Freeze-dryer) knead->dry grind Grind to a Fine Powder dry->grind characterize Characterize Complex (FT-IR, DSC, XRPD) grind->characterize solubility_test Test Aqueous Solubility grind->solubility_test experimental_workflow_nanoparticles cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_characterization Purification & Characterization organic_phase Organic Phase: This compound + Polymer in Acetone inject Inject Organic Phase into Aqueous Phase (with stirring) organic_phase->inject aqueous_phase Aqueous Phase: Surfactant in Water aqueous_phase->inject evaporate Evaporate Organic Solvent inject->evaporate purify Purify by Centrifugation evaporate->purify analyze Analyze Size (DLS) and Drug Loading (HPLC) purify->analyze

References

Stability of Shizukaol C in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, presents a unique molecular architecture with potential therapeutic applications. As with any natural product destined for research and development, understanding its stability profile is paramount to ensure experimental reproducibility and the integrity of preclinical data. This technical support center provides essential guidance on the stability of this compound, addressing common questions and offering standardized protocols for in-house stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general recommendations for sesquiterpenoids suggest storage in a cool, dark, and dry place. Commercial suppliers typically ship this compound at room temperature for short durations.[1][2][3] For long-term storage, it is advisable to store the compound at -20°C or -80°C, preferably in an amber vial to protect it from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Always refer to the Certificate of Analysis provided by your supplier for any specific storage instructions.

Q2: Which solvents are suitable for dissolving and storing this compound?

This compound is a lipophilic molecule. For short-term use, solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are appropriate. However, the long-term stability of this compound in these solvents has not been publicly documented. For extended storage in solution, it is recommended to prepare aliquots and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The choice of solvent can influence the rate of degradation, with protic solvents potentially participating in hydrolysis of ester groups if present.[4]

Q3: My experimental results with this compound are inconsistent. Could stability be an issue?

Inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. To troubleshoot, consider the following:

  • Age and storage of the stock compound: How old is your solid sample and how has it been stored?

  • Solvent and storage of stock solutions: How long have your stock solutions been stored and under what conditions?

  • Experimental conditions: Are your experimental conditions (e.g., pH, temperature, light exposure) contributing to degradation?

It is highly recommended to perform a purity check of your this compound sample using techniques like HPLC before use, especially for critical experiments.

Troubleshooting Guide: Assessing this compound Stability

If you suspect compound instability, a systematic approach is necessary to identify the cause. This guide provides a framework for conducting a basic stability assessment.

Workflow for Investigating this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Forced Degradation Studies cluster_3 Data Analysis & Conclusion A Inconsistent Experimental Results B Verify Purity of Solid this compound (e.g., via HPLC) A->B Start B->A Impure C Assess Stock Solution Integrity (e.g., via HPLC) B->C Purity OK? C->A D Design Forced Degradation Protocol C->D Solution OK? E Execute Stress Conditions D->E F Analyze Samples (HPLC, LC-MS) E->F G Identify Degradation Products & Pathways F->G H Determine Stable Storage & Handling Conditions G->H

Caption: Workflow for troubleshooting this compound instability.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

2. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

4. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
Thermal Degradation Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
Photolytic Degradation Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber (ICH Q1B guidelines).
Control Store a solution of this compound in the mobile phase at 4°C, protected from light.

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw aliquots from each stress condition.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A C18 column is often suitable for sesquiterpenoids.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

6. Data Presentation:

The results of the forced degradation study can be summarized in a table to clearly present the extent of degradation under each condition.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products
Acid Hydrolysis 24DataData
Base Hydrolysis 2DataData
Oxidation 24DataData
Thermal Degradation 48DataData
Photolytic Degradation Exposure timeDataData

Signaling Pathways and Degradation Mechanisms

While specific degradation pathways for this compound are not established, the general chemistry of sesquiterpenoids suggests potential points of instability.

G cluster_0 Potential Degradation Pathways of this compound cluster_1 Stress Conditions cluster_2 Potential Reactions A This compound (Dimeric Sesquiterpenoid) B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress A->E F Ester Hydrolysis B->F G Epoxide Ring Opening B->G H Oxidation of Alcohols & Double Bonds C->H I Isomerization/ Rearrangement D->I E->I J Degradation Products F->J G->J H->J I->J

Caption: Potential degradation pathways for this compound.

This guide provides a foundational framework for understanding and evaluating the stability of this compound. For critical applications, it is imperative to conduct thorough, in-house stability studies to establish appropriate handling and storage protocols, ensuring the reliability and accuracy of your research.

References

Troubleshooting inconsistent results in Shizukaol C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Shizukaol C. The information is designed to help address inconsistencies and challenges that may arise during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a dimeric sesquiterpene isolated from plants of the Chloranthus genus, such as Chloranthus serratus.[1][2] It is recognized for its anti-inflammatory properties.[1]

Q2: What is the primary mechanism of action for this compound's anti-inflammatory effects?

This compound has been shown to exert its anti-inflammatory effects by activating the Keap1-Nrf2 signaling pathway. It directly binds to Keap1, leading to the nuclear translocation of Nrf2 and the upregulation of downstream antioxidant and anti-inflammatory genes, such as glutathione-S-transferase pi (GSTpi). This ultimately inhibits the JNK-NF-κB/p65 signaling axis.

Q3: I am observing high variability between my experimental replicates. What could be the cause?

High variability in this compound bioassays can stem from several factors. A primary concern is the inherent instability of shizukaol-type dimers. These compounds can undergo spontaneous peroxidation when exposed to light and oxygen, leading to the formation of artifacts with potentially different bioactivities.[3][4] It is also crucial to ensure consistency in cell seeding density, pipetting techniques, and incubation times.

Q4: How should I store my this compound stock solutions to minimize degradation?

Due to the potential for oxidation, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C and protected from light.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and the introduction of moisture.[6]

Q5: My this compound solution has changed color. Can I still use it?

A change in the color of your this compound stock solution is a visual indicator of potential degradation.[5] It is strongly advised not to use a stock solution that has visibly changed, as the observed biological activity may not be attributable to the parent compound. Preparing a fresh stock solution from a new batch of solid compound is the best practice.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during this compound bioassays.

Issue 1: Inconsistent or Non-Reproducible Bioassay Results
  • Possible Cause 1: Compound Instability and Peroxidation.

    • Recommendation: Shizukaol-type dimers are known to be unstable and can form peroxide artifacts, especially when exposed to light and oxygen.[3][4] To minimize this, always prepare fresh dilutions of this compound from a properly stored, frozen stock solution immediately before each experiment. Avoid using old solutions. Consider performing HPLC analysis on your stock solution to check for the presence of degradation products.

  • Possible Cause 2: Variability in Cell Culture.

    • Recommendation: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density across all wells.[7][8][9] Use a fresh, pre-warmed medium for your experiments. Any variations in cell health or density can significantly impact the cellular response to this compound.

  • Possible Cause 3: Pipetting and Dilution Errors.

    • Recommendation: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use fresh pipette tips for each dilution to avoid carryover.

Issue 2: Lower Than Expected Bioactivity
  • Possible Cause 1: Compound Degradation.

    • Recommendation: As mentioned, the instability of this compound can lead to a decrease in the concentration of the active compound over time.[3] Use a fresh aliquot of a properly stored stock solution for each experiment.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Recommendation: The incubation time and concentration of this compound are critical. Refer to established protocols and consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

  • Possible Cause 3: Cell Line Responsiveness.

    • Recommendation: Not all cell lines will respond to this compound in the same manner. Ensure that the cell line you are using expresses the target signaling pathways (e.g., Keap1-Nrf2).

Issue 3: High Background Signal in the Assay
  • Possible Cause 1: Autofluorescence of the Compound.

    • Recommendation: If you are using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your reporter. Run a control with the compound in cell-free media.

  • Possible Cause 2: Cytotoxicity at High Concentrations.

    • Recommendation: At high concentrations, this compound may induce cytotoxicity, leading to non-specific effects that can interfere with the assay readout. It is essential to determine the cytotoxic profile of this compound in your chosen cell line using an assay such as the MTT or CellTiter-Glo® assay. Always work within the non-toxic concentration range.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol is adapted from studies evaluating the anti-inflammatory effects of sesquiterpenoids.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare fresh serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.

    • Pre-treat the cells with this compound for 1 hour.

  • Inflammatory Stimulation:

    • After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with DMSO but no LPS).

  • Nitric Oxide (NO) Production Measurement (Griess Assay):

    • After 24 hours of incubation with LPS, collect the cell culture supernatant.

    • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compound, Shizukaol A.

CompoundAssayCell LineIC50 Value (µM)Reference
This compound Inhibition of LPS-induced NO productionRAW 264.746.72[1][2]
Shizukaol A Inhibition of LPS-induced NO productionRAW 264.713.79 ± 1.11[10]

Note: Data for other bioactivities of this compound are limited. Researchers should perform their own dose-response experiments to determine the effective concentration range for their specific assay.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Shizukaol_C_Pathway cluster_normal Normal Conditions Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 binds & inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome ARE ARE Nrf2->ARE translocates to nucleus & binds Ub Ubiquitin GSTpi GSTpi (Anti-inflammatory) ARE->GSTpi induces expression JNK JNK GSTpi->JNK inhibits NFkB NF-κB/p65 JNK->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes

Caption: this compound activates the Keap1-Nrf2 anti-inflammatory pathway.

Experimental Workflow for Anti-Inflammatory Assay

Experimental_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells overnight Incubate overnight seed_cells->overnight prepare_shizukaol Prepare fresh dilutions of this compound overnight->prepare_shizukaol pretreat Pre-treat cells with This compound (1 hr) prepare_shizukaol->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h Incubate for 24 hrs stimulate->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure absorbance at 540 nm griess_assay->measure analyze Analyze data measure->analyze end End analyze->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results check_compound Check Compound Stability (Prepare fresh solution) start->check_compound check_cells Verify Cell Health & Seeding Consistency check_compound->check_cells No stable Results now consistent check_compound->stable Yes check_protocol Review Protocol Execution (Pipetting, Incubation) check_cells->check_protocol No check_cells->stable Yes check_protocol->stable Yes unstable Still inconsistent check_protocol->unstable No

Caption: A logical approach to troubleshooting inconsistent this compound bioassay results.

References

Optimizing cell seeding density for Shizukaol C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell seeding density for accurate and reproducible Shizukaol C cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is optimizing cell seeding density crucial for cytotoxicity assays?

This compound is a natural compound that has been studied for its anti-inflammatory effects through the activation of the Keap1-Nrf2-GSTpi signaling pathway[1]. Related compounds, like Shizukaol D, have been shown to inhibit cancer cell growth by inducing apoptosis and modulating pathways such as Wnt and AMPK[2][3][4].

Optimizing cell seeding density is a critical step for any cell-based assay, including cytotoxicity testing.[5][6] Seeding an inappropriate number of cells can lead to unreliable and inconsistent results.[7]

  • Too low a density: May result in a weak signal that is difficult to distinguish from the background noise of the assay.[8]

  • Too high a density: Can cause cells to enter a state of contact inhibition, where proliferation slows or stops. This can be compounded by rapid nutrient depletion and waste accumulation, which can alter cellular metabolism and drug sensitivity, thus masking the true cytotoxic effect of the compound.[7][9]

The goal is to ensure cells remain in an exponential growth phase throughout the experiment, providing a reliable window to measure the cytotoxic effects of this compound.[9][10]

Q2: How does this compound exert its cytotoxic effects?

While the specific cytotoxic mechanism of this compound is under investigation, related compounds in the Shizukaol family provide insight into potential mechanisms. Shizukaol D has been shown to induce apoptosis in liver cancer cells and modulate the Wnt signaling pathway.[2] It also activates the AMPK pathway, a key regulator of cellular energy metabolism, by inducing mitochondrial dysfunction.[3][11] Furthermore, this compound itself has been found to target Keap1, leading to the activation of the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[1] It is plausible that this compound's cytotoxicity involves the induction of apoptosis through the modulation of one or more of these critical signaling pathways.

Q3: How do I determine the optimal cell seeding density for my experiment?

The ideal seeding density is cell-line specific and depends on factors like the cell's doubling time and the duration of the assay.[12] A preliminary experiment to determine the optimal density is highly recommended.[8] The procedure involves creating a cell growth curve at different seeding densities.

Experimental Protocol: Optimizing Cell Seeding Density
  • Prepare Cell Suspension: Harvest cells that are in their exponential growth phase and prepare a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.

  • Serial Dilutions: Prepare a series of cell dilutions in culture medium. A suggested starting range for a 96-well plate is between 1,000 and 20,000 cells per well.[8]

  • Seeding: Plate 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS or media without cells and do not use them for experimental data.[8][10]

  • Incubation: Incubate the plates for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: At each time point (24, 48, 72h), perform your chosen cell viability assay (e.g., MTT, XTT) according to the manufacturer's protocol.

  • Data Analysis: Plot the absorbance (or fluorescence/luminescence) versus the number of cells seeded for each time point. The optimal seeding density is the highest cell number that falls within the linear range of the curve for your desired experimental duration. This ensures the signal is proportional to the cell number and that the cells are healthy and proliferating.[8]

Data & Experimental Parameters

Table 1: General Starting Seeding Densities for a 96-Well Plate

The optimal density must be determined experimentally for your specific cell line and conditions.[13] The table below provides common starting points.

Cell Line TypeTypical Seeding Density (cells/well)Notes
HeLa (Cervical Cancer)2,500 - 5,000HeLa cells are highly proliferative.[14][15][16]
HepG2 (Liver Cancer)10,000 - 35,000Seeding density can significantly affect dose-response curves in this cell line.[9]
Leukemic Cell Lines50,000 - 100,000Suspension cells often require higher densities.[13]
Solid Tumor Cell Lines10,000 - 150,000Highly variable depending on the specific line's growth rate.[13]
MCF-10A (Non-tumorigenic)500 - 1,500For a 48-hour experiment, this range keeps the growth rate relatively constant.[5]
Table 2: Example Data from a Seeding Density Optimization Experiment (72h Incubation)

This hypothetical data illustrates how to identify the optimal seeding density.

Cells Seeded per WellMean Absorbance (OD)Standard DeviationNotes
1,0000.150.02Signal may be too low.
2,5000.380.03Within linear range.
5,0000.750.05Optimal. Good signal, still in linear range.
10,0001.350.09Optimal. Strong signal, still in linear range.
20,0001.950.15Approaching plateau; risk of contact inhibition.
40,0002.100.25Plateau reached; cells are over-confluent.
  • Based on this data, a seeding density between 5,000 and 10,000 cells/well would be optimal for a 72-hour assay.

Visual Guides and Workflows

G cluster_workflow Workflow for Optimizing Cell Seeding Density A Prepare Single-Cell Suspension B Perform Accurate Cell Count A->B C Create Serial Dilutions (e.g., 1k to 40k cells/well) B->C D Seed into 96-Well Plate (use triplicates) C->D E Incubate for Desired Assay Duration (24, 48, 72h) D->E F Perform Viability Assay (e.g., MTT) E->F G Plot Absorbance vs. Cell Number F->G H Select Density in Linear Growth Range G->H G cluster_pathway Potential this compound Signaling Pathways cluster_nrf2 Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway (Hypothesized) ShizukaolC This compound Keap1 Keap1 ShizukaolC->Keap1 binds to Mito Mitochondrial Dysfunction ShizukaolC->Mito induces Nrf2 Nrf2 Keap1->Nrf2 inhibition GSTpi GSTpi (Antioxidant Response) Nrf2->GSTpi upregulation Caspases Caspase Activation Mito->Caspases Apoptosis Cell Death Caspases->Apoptosis G cluster_troubleshooting Troubleshooting High Variability Start High Variability Observed CheckSuspension Is cell suspension homogenous? Start->CheckSuspension CheckPipetting Is pipetting accurate and consistent? CheckSuspension->CheckPipetting Yes Sol_Mix Solution: Gently mix suspension before each aspiration. CheckSuspension->Sol_Mix No CheckEdgeEffect Are you excluding 'edge effect' wells? CheckPipetting->CheckEdgeEffect Yes Sol_Pipette Solution: Calibrate pipettes; use multi-channel for seeding. CheckPipetting->Sol_Pipette No Sol_Edge Solution: Fill perimeter wells with PBS and do not use for data. CheckEdgeEffect->Sol_Edge No End Problem Resolved CheckEdgeEffect->End Yes Sol_Mix->CheckPipetting Sol_Pipette->CheckEdgeEffect Sol_Edge->End

References

How to avoid edge effects in plate-based assays with Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid edge effects in plate-based assays, with a particular focus on working with Shizukaol C, a dimeric sesquiterpene isolated from Chloranthus serratus.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in plate-based assays?

A1: The edge effect refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the interior wells. This variability can lead to increased standard deviations, reduced data reliability, and in some cases, assay failure. The primary cause of the edge effect is the increased rate of evaporation in the outer wells, which alters the concentration of media components, salts, and the test compound (e.g., this compound). Temperature gradients across the plate can also contribute to this effect.

Q2: Why is this compound of interest and are there specific challenges associated with it?

A2: this compound is a natural product, and related compounds like Shizukaol D have been shown to modulate important biological pathways such as the AMPK and Wnt signaling pathways. While specific data on this compound is limited, natural products can sometimes exhibit poor solubility in aqueous assay buffers. This can exacerbate the effects of evaporation in the outer wells, as even a small amount of solvent loss can lead to precipitation of the compound and inaccurate results. Therefore, careful assay design to mitigate edge effects is crucial when working with this compound.

Q3: What are the general strategies to minimize the edge effect?

A3: Several strategies can be employed to reduce the edge effect:

  • Plate Layout: Avoid using the outer 36 wells of a 96-well plate for experimental samples. These can be left empty or filled with a blank solution.

  • Hydration Moats: Use plates with surrounding moats filled with sterile water or PBS to maintain humidity.

  • Plate Sealing: Utilize low-evaporation lids, sealing tapes, or breathable membranes to minimize evaporation. Heat sealing is a very effective method for biochemical assays.

  • Incubation Conditions: Ensure the incubator has high humidity (ideally ≥95%) and stable temperature. Limit the frequency and duration of incubator door openings.

  • Assay Time: Reduce the overall assay time when possible to minimize the cumulative effect of evaporation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in replicates, especially in outer wells Edge effect due to evaporation.Implement one or more of the mitigation strategies outlined in the FAQs (e.g., using a hydration moat, sealing the plate, or not using the outer wells).
Precipitation of this compound in some wells Poor solubility exacerbated by evaporation in outer wells.1. Optimize Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability or assay performance. 2. Solubility Testing: Perform a solubility test for this compound in your specific assay buffer prior to the main experiment. 3. Use Pre-warmed Media: Adding cold media to a plate can cause temperature fluctuations that may affect solubility and cell growth.
Inconsistent cell growth across the plate Temperature gradients and uneven cell settling.1. Thermal Equilibration: Allow the plate to rest at room temperature for 60 minutes after seeding to allow cells to settle evenly before transferring to the incubator. 2. Incubator Placement: Place plates in the middle of the incubator, away from the door, to minimize temperature fluctuations.
Assay signal is consistently higher or lower in the outer wells Altered cell physiology or enzyme kinetics due to changes in media concentration.In addition to mitigating evaporation, consider a randomized plate layout where treatment groups are distributed across the plate rather than being clustered in specific rows or columns. This can help to statistically minimize any residual edge effect.

Experimental Protocols

Protocol 1: Minimizing Edge Effect in a Cell-Based Assay

This protocol is designed for a typical 96-well plate cell-based assay with this compound.

  • Cell Seeding:

    • Prepare a single-cell suspension at the desired concentration.

    • Dispense cells into the inner 60 wells of a 96-well plate.

    • Fill the outer 36 wells with 200 µL of sterile PBS or sterile water to act as a humidity buffer.

  • Plate Equilibration:

    • Cover the plate with a lid.

    • Let the plate sit at room temperature in a sterile environment (e.g., a cell culture hood) for 60 minutes to allow for even cell settling.

  • Compound Addition:

    • Prepare serial dilutions of this compound. Ensure the final solvent concentration is consistent across all wells.

    • Carefully add the compound dilutions to the appropriate wells.

  • Incubation:

    • Seal the plate with a breathable sealing membrane.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂. Ensure the incubator has a water pan to maintain high humidity.

  • Assay Readout:

    • At the end of the incubation period, proceed with your specific assay protocol (e.g., addition of viability reagent, lysis buffer).

    • Read the plate using a plate reader.

Protocol 2: Solubility Assessment of this compound in Assay Buffer

A simple method to assess the solubility of this compound in your assay buffer.

  • Prepare Supersaturated Solution:

    • Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

    • Add a small volume of the stock solution to your assay buffer to a concentration that is expected to be above the solubility limit.

  • Equilibration:

    • Incubate the solution at the same temperature as your assay (e.g., 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any undissolved compound.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS). This concentration represents the solubility limit in your assay buffer.

Data Presentation

Table 1: Impact of Edge Effect Mitigation Strategies on Assay Variability

Mitigation StrategyAverage Coefficient of Variation (CV%) - Inner WellsAverage Coefficient of Variation (CV%) - Outer Wells
None8%25%
Outer Wells Filled with PBS7%12%
Plate Sealed with Breathable Membrane6%9%
Outer Wells Filled with PBS + Sealing5%7%

Note: This is example data and actual results may vary depending on the assay and specific conditions.

Visualizations

G cluster_prep Plate Preparation cluster_equilibration Equilibration cluster_treatment Treatment cluster_incubation Incubation cluster_readout Assay Readout A Seed cells into inner 60 wells B Fill outer 36 wells with sterile PBS A->B C Rest plate at room temperature for 60 min A->C D Add this compound dilutions C->D E Seal plate with breathable membrane D->E F Incubate at 37°C in humidified incubator E->F G Perform assay and read plate F->G

Caption: Workflow for a cell-based assay designed to minimize edge effects.

G cluster_wnt Wnt Signaling Pathway (Hypothetical for this compound) cluster_key Key Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression ShizukaolC This compound (Hypothesized) ShizukaolC->BetaCatenin may inhibit key_activates -> Activation key_inhibits -| Inhibition

Caption: Hypothetical Wnt signaling pathway modulation by this compound.

Technical Support Center: Large-Scale Purification of Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of Shizukaol C, a dimeric sesquiterpene isolated from Chloranthus serratus[1][2][3].

Troubleshooting Guide

Issue 1: Low Yield of this compound from Crude Extract

Possible Causes:

  • Incomplete Extraction: The initial solvent extraction may not be efficiently capturing the this compound from the plant material.

  • Degradation: this compound may be sensitive to heat, light, or pH, leading to degradation during extraction and purification.

  • Suboptimal Solvent Partitioning: The solvent system used for liquid-liquid extraction may not be effectively separating this compound from other compounds.[4][5]

Troubleshooting Steps:

  • Optimize Extraction:

    • Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) and extraction times.

    • Consider using advanced extraction techniques like supercritical fluid extraction (SFE) for higher efficiency and reduced solvent use.[6]

  • Control Environmental Conditions:

    • Perform extraction and purification steps at low temperatures and with protection from light.

    • Buffer all aqueous solutions to maintain a stable pH.

  • Refine Solvent Partitioning:

    • Systematically test different solvent pairs and ratios to improve the partitioning of this compound.

    • Monitor the distribution of this compound in each phase using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Co-elution of Impurities with this compound during Chromatography

Possible Causes:

  • Similar Polarity of Impurities: Other compounds in the extract may have similar polarities to this compound, making separation difficult.[7]

  • Column Overloading: Exceeding the capacity of the chromatography column can lead to poor separation.

  • Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions may not be optimal for resolving this compound from closely related impurities.

Troubleshooting Steps:

  • Employ Orthogonal Chromatography Techniques:

    • Combine different chromatography methods based on different separation principles (e.g., normal-phase chromatography followed by reversed-phase chromatography).[8]

    • Consider techniques like Counter-Current Chromatography (CCC) which can be effective for separating compounds with similar polarities.[8]

  • Optimize Column Loading:

    • Determine the optimal sample load for your column size through a loading study.

    • Inject smaller amounts of the sample to improve resolution.[9]

  • Method Development for Chromatography:

    • Screen different stationary phases (e.g., silica, C18, phenyl-hexyl).

    • Systematically vary the mobile phase composition and gradient to improve separation.

Issue 3: Product Instability or Degradation in Purified Fractions

Possible Causes:

  • Residual Solvents or Reagents: Traces of acids, bases, or reactive solvents from the purification process can cause degradation.

  • Oxidation: this compound may be susceptible to oxidation when exposed to air.

  • Improper Storage: High temperatures or exposure to light during storage can lead to decomposition.

Troubleshooting Steps:

  • Ensure Complete Removal of Reagents:

    • Thoroughly wash and neutralize fractions to remove any residual acids or bases.

    • Use high-vacuum evaporation to remove all traces of solvents.

  • Protect from Oxidation:

    • Handle purified this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Consider adding antioxidants if compatible with the final application.

  • Optimize Storage Conditions:

    • Store purified this compound at low temperatures (e.g., -20°C or -80°C).

    • Use amber vials or light-blocking containers to protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for developing a large-scale purification workflow for this compound?

A1: A typical workflow begins with the extraction of the raw plant material, followed by a series of enrichment and purification steps.[5] A common approach is to start with a less selective, high-capacity technique and move towards more selective, lower-capacity techniques.

Start Crude Plant Material (Chloranthus serratus) Extraction Solvent Extraction Start->Extraction Grinding & Soaking Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract ColumnChrom Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChrom Enriched Fraction PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Semi-Pure Fraction Crystallization Crystallization PrepHPLC->Crystallization Purified Fraction FinalProduct Pure this compound Crystallization->FinalProduct High Purity Crystals

Caption: General purification workflow for this compound.

Q2: Which chromatography techniques are most suitable for the large-scale purification of this compound?

A2: A combination of techniques is usually the most effective approach.[8] For large-scale purification, techniques like Flash Chromatography or Medium Pressure Liquid Chromatography (MPLC) with silica gel are often used for initial separation. For final polishing steps to achieve high purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool.[6] For challenging separations of isomers or closely related compounds, Counter-Current Chromatography (CCC) or Supercritical Fluid Chromatography (SFC) can be advantageous.[8]

Q3: How can I efficiently remove chlorophyll and other pigments that interfere with purification?

A3: Pigments like chlorophyll can be a significant challenge. Here are a few strategies:

  • Solvent Partitioning: A common method is to partition the initial extract between a non-polar solvent like hexane and a more polar solvent like methanol/water. Chlorophyll will preferentially move to the hexane layer.

  • Adsorbent Treatment: Passing the crude extract through a pad of activated charcoal or a specific adsorbent resin can effectively remove many pigments.

  • Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge can selectively retain the target compound while allowing pigments to pass through, or vice-versa.

Q4: What are the key parameters to monitor to ensure batch-to-batch consistency in large-scale purification?

A4: To ensure reproducibility, it is crucial to establish and follow a strict protocol with defined parameters.

ParameterMethod of MonitoringImportance
Raw Material Quality HPLC fingerprinting, TLCEnsures consistent starting material.
Extraction Efficiency Gravimetric analysis, HPLC quantificationDetermines the yield from the raw material.
Solvent Purity GC-MS, Refractive IndexPrevents introduction of interfering impurities.
Chromatography Performance Peak resolution, retention time, peak shapeIndicates the efficiency of the separation.
Final Product Purity HPLC, LC-MS, NMRConfirms the identity and purity of this compound.
Final Product Yield Gravimetric analysisMeasures the overall efficiency of the process.

Q5: What safety precautions should be taken during the large-scale purification of this compound?

A5: Standard laboratory safety protocols should be strictly followed. This includes:

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and appropriate gloves.

  • Ventilation: Work in a well-ventilated area or use a fume hood, especially when working with large volumes of organic solvents.

  • Solvent Handling: Be aware of the flammability and toxicity of the solvents being used. Store them in appropriate safety cabinets.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Problem Low Purity of Final Product CheckTLC Analyze fractions by TLC/HPLC Problem->CheckTLC ImpurityPresent Co-eluting Impurity Present? CheckTLC->ImpurityPresent ChangeGradient Optimize Gradient/Solvent System ImpurityPresent->ChangeGradient Yes Success High Purity Achieved ImpurityPresent->Success No ChangeColumn Try a Different Stationary Phase ChangeGradient->ChangeColumn Recombine Re-combine impure fractions and re-purify ChangeGradient->Recombine Recombine->Problem Re-process

Caption: Troubleshooting logic for low product purity.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of Shizukaol C and the Known Standard, Parthenolide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological validation of Shizukaol C, a dimeric sesquiterpene, against the well-established anti-inflammatory agent, Parthenolide.

This guide provides a detailed comparison of the anti-inflammatory properties of this compound and Parthenolide. The information presented is intended for an audience of researchers, scientists, and professionals involved in drug development. The content includes a summary of their mechanisms of action, quantitative data on their biological activity, and detailed experimental protocols for key assays.

Introduction to this compound and Parthenolide

This compound is a dimeric sesquiterpene isolated from plants of the Chloranthus genus. Recent studies have begun to elucidate its potential as an anti-inflammatory agent. Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), is a well-characterized compound with potent anti-inflammatory and anti-cancer properties. Its mechanism of action has been extensively studied, making it an ideal standard for validating the biological activity of novel compounds like this compound.

Mechanism of Action

Both this compound and Parthenolide exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. However, their precise molecular targets within this pathway differ.

This compound: Emerging research indicates that this compound's anti-inflammatory action is mediated through the activation of the Keap1-Nrf2-GSTpi signaling pathway. This activation subsequently leads to the inhibition of the downstream JNK-NF-κB/p65 signaling cascade, ultimately suppressing the expression of inflammatory mediators.[1]

Parthenolide: The anti-inflammatory mechanism of Parthenolide is well-established and involves the direct inhibition of the IκB kinase (IKK) complex, specifically IKKβ.[2][3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[4][5]

Comparative Biological Activity

To provide a quantitative comparison of the anti-inflammatory potency of this compound and Parthenolide, we have summarized their inhibitory activities on key inflammatory markers. Due to the limited availability of direct quantitative data for this compound, data for the structurally similar compound, Shizukaol A, is included as a reasonable proxy.

CompoundAssayTarget Cell LineIC50 ValueCitation
Shizukaol A Nitric Oxide (NO) ProductionRAW 264.7 Macrophages13.79 ± 1.11 μM[2]
Parthenolide Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesComplete inhibition at 5 µg/mL[3]
Parthenolide NF-κB InhibitionMultiple Myeloma Cell Lines1 - 3 µM[6]

Note: The IC50 value for Parthenolide's inhibition of NO production is presented as the concentration for complete inhibition as a specific IC50 value was not available in the cited literature.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways through which this compound and Parthenolide mediate their anti-inflammatory effects.

Shizukaol_C_Pathway Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 targets Nrf2 Nrf2 Keap1->Nrf2 inhibits GSTpi GSTpi Nrf2->GSTpi activates JNK JNK GSTpi->JNK inhibits NFkB_p65 NF-κB (p65) JNK->NFkB_p65 activates Inflammation Inflammatory Response NFkB_p65->Inflammation promotes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Parthenolide_Pathway cluster_nucleus Nuclear Translocation Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes activates Nucleus Nucleus

Caption: Signaling pathway of Parthenolide's anti-inflammatory action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophage cells in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[7]

  • Pre-treat the cells with various concentrations of this compound or Parthenolide for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[8][9]

  • Incubate the plate at room temperature for 10 minutes.[8]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 4% Paraformaldehyde

  • 0.1% Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Culture RAW 264.7 cells on glass coverslips in a 6-well plate.

  • Pre-treat the cells with the test compounds (this compound or Parthenolide) for 1 hour.

  • Stimulate the cells with LPS for 1 hour.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-inflammatory activity of a test compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Test Compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation no_assay Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assay (ELISA) stimulation->cytokine_assay nfkb_assay NF-κB Translocation (Immunofluorescence) stimulation->nfkb_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory activity validation.

References

A Comparative Analysis of Shizukaol C and Other Chloranthus Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Shizukaol C and other sesquiterpenoids derived from the Chloranthus plant genus. This document synthesizes experimental data on their biological activities, delves into their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for the cited assays.

The genus Chloranthus is a rich source of structurally diverse sesquiterpenoids, which have garnered significant attention for their potent anti-inflammatory, anticancer, and neuroprotective properties. Among these, the lindenane-type dimeric sesquiterpenoids, known as shizukaols, represent a particularly promising class of bioactive compounds. This guide focuses on this compound and provides a comparative perspective against other notable Chloranthus sesquiterpenoids, including Shizukaol A, Shizukaol B, and Shizukaol D, to aid in the evaluation of their therapeutic potential.

Comparative Biological Activities

The primary biological activities attributed to this compound and its analogs are anti-inflammatory and anticancer effects. The following tables summarize the available quantitative data for these activities. It is important to note that the data presented is compiled from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Anti-inflammatory and Anti-neuroinflammatory Activity

The anti-inflammatory potential of Chloranthus sesquiterpenoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage (RAW 264.7) or microglial (BV-2) cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol A RAW 264.7NO Inhibition13.79 ± 1.11[1]
Shizukaol B BV-2NO InhibitionNot explicitly quantified, but showed concentration-dependent suppression[2][3]
This compound derivative (Peroxidized) RAW 264.7NO InhibitionShowed more potent inhibition than its precursor[4]
Shizukaol D -Anti-inflammatoryNoted to have significant anti-inflammatory activity
Spicachlorantin G BV-2NO InhibitionPotent activity reported[5]
Chloramultilide A BV-2NO InhibitionPotent activity reported[5]
Anticancer Activity

The cytotoxic effects of these sesquiterpenoids have been investigated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol D Focus (Liver Cancer)CCK-8~25[6][7][8][9]
SMMC-7721 (Liver Cancer)CCK-8~12.5[6][7][8][9]
HepG2 (Liver Cancer)CCK-8~50[6][7][8][9]
QGY-7703 (Liver Cancer)CCK-8>100[6][7][8][9]
SK-HEP1 (Liver Cancer)CCK-8~50[6][7][8][9]

Signaling Pathways and Mechanisms of Action

Chloranthus sesquiterpenoids exert their biological effects by modulating various intracellular signaling pathways. The distinct mechanisms of action for this compound, Shizukaol B, and Shizukaol D are detailed below.

This compound: Keap1-Nrf2-GSTpi Pathway Activation

This compound has been shown to exhibit anti-inflammatory effects by activating the Keap1-Nrf2 signaling pathway. It directly binds to Keap1, leading to the nuclear translocation of Nrf2. This, in turn, upregulates the expression of Glutathione S-transferase pi (GSTpi), which subsequently inhibits the JNK-NF-κB/p65 signaling cascade, a key driver of inflammation.[10]

Shizukaol_C_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates GSTpi GSTpi (Upregulated) JNK JNK GSTpi->JNK Inhibits NFkB NF-κB/p65 JNK->NFkB Activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes ARE ARE Nrf2_n->ARE Binds to ARE->GSTpi Induces

This compound signaling pathway.
Shizukaol B: Attenuation of the JNK-AP-1 Signaling Pathway

Shizukaol B exerts its anti-inflammatory effects in microglial cells by selectively inhibiting the c-Jun N-terminal kinase (JNK) pathway. This inhibition prevents the activation of the transcription factor activator protein-1 (AP-1), which is crucial for the expression of pro-inflammatory mediators like iNOS and COX-2, as well as cytokines such as TNF-α and IL-1β.[2][3]

Shizukaol_B_Pathway cluster_extracellular Extracellular cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Induces Shizukaol_B Shizukaol B Shizukaol_B->JNK Inhibits

Shizukaol B signaling pathway.
Shizukaol D: Repression of the Wnt/β-catenin Signaling Pathway

Shizukaol D demonstrates anticancer activity by inhibiting the Wnt/β-catenin signaling pathway in liver cancer cells. By attenuating this pathway, Shizukaol D leads to a decrease in the expression of β-catenin and its downstream target genes, which are involved in cell proliferation and survival. This ultimately induces apoptosis in cancer cells.[6][7][8][9]

Shizukaol_D_Pathway cluster_extracellular Extracellular cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Shizukaol_D Shizukaol D Shizukaol_D->Frizzled Inhibits Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Activates Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Induces

Shizukaol D signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Workflow:

Griess_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Pretreat 2. Pretreat with test compounds (e.g., this compound) Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect_Supernatant 4. Collect cell culture supernatant Stimulate->Collect_Supernatant Add_Griess 5. Add Griess reagent to supernatant Collect_Supernatant->Add_Griess Incubate 6. Incubate at room temperature Add_Griess->Incubate Measure_Absorbance 7. Measure absorbance at 540 nm Incubate->Measure_Absorbance

Griess Assay Workflow.

Detailed Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for an additional 24 hours.

  • Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as p65 and IκBα.

Detailed Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both dyes.

Conclusion

This compound and its related Chloranthus sesquiterpenoids exhibit promising anti-inflammatory and anticancer properties through the modulation of distinct signaling pathways. While this compound demonstrates a unique mechanism involving the Keap1-Nrf2 pathway, Shizukaol B and D target the JNK-AP-1 and Wnt/β-catenin pathways, respectively. The quantitative data, though not from direct comparative studies, suggests that these compounds have potent biological activities at micromolar concentrations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare these fascinating natural products for potential therapeutic applications. Future side-by-side comparative studies are warranted to definitively establish the relative potency and therapeutic indices of these compounds.

References

Shizukaol C versus Shizukaol A: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two natural dimeric sesquiterpenoids, Shizukaol C and Shizukaol A. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Summary of Bioactivities

Shizukaol A and this compound, both isolated from plants of the Chloranthus genus, have demonstrated notable anti-inflammatory properties. However, current research highlights their activity in different biological contexts and through distinct signaling pathways. Shizukaol A has been quantitatively evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells. In contrast, the anti-inflammatory effects of this compound have been described in a model of trimethylamine oxide (TMAO)-induced inflammation in vascular smooth muscle cells.

Quantitative Bioactivity Data

A direct quantitative comparison of the anti-inflammatory potency of Shizukaol A and this compound is challenging due to the different experimental models and the lack of publicly available IC50 values for this compound in a comparable assay.

CompoundBioactivityCell LineAssayIC50 Value
Shizukaol A Anti-inflammatoryRAW 264.7Nitric Oxide (NO) Inhibition13.79 ± 1.11 μM[1]
This compound Anti-inflammatoryVascular Smooth Muscle CellsTMAO-induced inflammationData not available

Experimental Protocols

Anti-inflammatory Activity of Shizukaol A in LPS-stimulated RAW 264.7 Cells[1]
  • Cell Culture: RAW 264.7 macrophage-like cells were cultured in an appropriate medium.

  • Induction of Inflammation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of Shizukaol A.

  • Nitric Oxide (NO) Measurement: The concentration of nitric oxide in the cell culture supernatant was determined using the Griess reagent.

  • Protein Expression Analysis: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were measured by western blot.

  • Signaling Pathway Analysis: The phosphorylation and nuclear translocation of NF-κB, as well as the expression and localization of HMGB1 and Nrf2, were examined using techniques like western blotting and immunofluorescence.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified by flow cytometry.

  • Target Identification: Molecular docking and Drug Affinity Responsive Target Stability (DARTS) were employed to investigate the direct target of Shizukaol A.

Anti-inflammatory Activity of this compound in TMAO-stimulated Vascular Smooth Muscle Cells
  • Cell Culture: Vascular smooth muscle cells (VSMCs) were used.

  • Induction of Inflammation: Inflammation was induced by treating the cells with trimethylamine oxide (TMAO).

  • Adhesion Molecule Expression: The expression of adhesion molecules was assessed by western blot.

  • Macrophage Adhesion Assay: The adhesion of bone marrow-derived macrophages (BMDMs) to VSMCs was quantified.

  • Signaling Pathway Analysis: The activation of JNK and NF-κB/p65 pathways was investigated by western blot. The nuclear translocation of Nrf2 was visualized by immunofluorescence.

  • Protein-Protein Interaction: Co-immunoprecipitation and molecular docking were used to confirm the direct binding of this compound to Keap1.

  • In Vivo Validation: A guidewire-induced carotid artery injury model in mice was used to assess the in vivo anti-inflammatory effects of this compound in the presence of TMAO.

Signaling Pathways

The anti-inflammatory effects of Shizukaol A and this compound are mediated by distinct signaling pathways, as illustrated below.

Shizukaol_A_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS HMGB1 HMGB1 LPS->HMGB1 IKK IKK HMGB1->IKK ShizukaolA Shizukaol A ShizukaolA->HMGB1 inhibits Nrf2_Keap1 Nrf2-Keap1 ShizukaolA->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ARE ARE Nrf2_nuc->ARE HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 activates Inflammatory_genes iNOS, COX-2 HO1_NQO1->Inflammatory_genes inhibits NFkB_nuc->Inflammatory_genes activates

Caption: Shizukaol A signaling pathway in LPS-stimulated macrophages.

Shizukaol_C_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMAO TMAO JNK JNK TMAO->JNK ShizukaolC This compound Keap1_Nrf2 Keap1-Nrf2 ShizukaolC->Keap1_Nrf2 binds to Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc NFkB NF-κB/p65 JNK->NFkB activates NFkB_nuc NF-κB/p65 NFkB->NFkB_nuc translocates ARE ARE Nrf2_nuc->ARE GSTpi GSTpi ARE->GSTpi activates GSTpi->JNK inhibits Adhesion_Molecules Adhesion Molecules NFkB_nuc->Adhesion_Molecules activates

Caption: this compound signaling pathway in TMAO-stimulated VSMCs.

Conclusion

Both Shizukaol A and this compound exhibit promising anti-inflammatory activities, albeit through different mechanisms and in different experimental settings. Shizukaol A directly targets the HMGB1-mediated inflammatory cascade in macrophages, with a defined inhibitory concentration for NO production. This compound, on the other hand, demonstrates its anti-inflammatory potential by activating the Keap1-Nrf2 antioxidant response pathway in vascular smooth muscle cells.

Further research is required to directly compare the potency of these two compounds in the same experimental models. Such studies would provide a clearer understanding of their relative therapeutic potential and inform the selection of the most suitable candidate for further development in specific inflammatory conditions.

References

Shizukaol C and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids are of significant interest to researchers. This guide provides a detailed comparison of the anti-inflammatory effects of Shizukaol C, a sesquiterpenoid dimer derived from Chloranthus species, and dexamethasone, a potent synthetic glucocorticoid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms and efficacy in preclinical inflammatory models.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative quantitative data for this compound and dexamethasone is limited in publicly available literature. However, by examining studies on closely related Shizukaol compounds and the well-documented effects of dexamethasone in similar assays, we can construct a comparative profile. The following table summarizes the inhibitory effects of these compounds on key inflammatory mediators.

CompoundAssayCell LineInducerIC50 / InhibitionReference
Shizukaol A Nitric Oxide (NO) ProductionRAW 264.7LPSIC50: 13.79 ± 1.11 μM[1]
Dexamethasone Nitric Oxide (NO) ProductionJ774A.1LPS52.32% inhibition at 12.74 µM[2]
Dexamethasone IL-6 ProductionJ774A.1LPS83.8% inhibition at 12.74 µM[2]
Peroxidized Chlorahololide-type Dimer (from Shizukaol) IL-1β ProductionRAW 264.7LPSSignificant inhibition at 2.5, 5.0, and 10.0 μM[3]
Dexamethasone TNF-α, IL-1β, sICAM-1In vivo (rats)LPSSignificant attenuation of LPS-induced rise[4]
Dexamethasone TNF-α and IL-6 ProductionRAW 264.7LPSSignificant attenuation[5]

Mechanisms of Anti-inflammatory Action

Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their primary molecular targets and mechanisms differ significantly.

This compound and related compounds primarily act through the modulation of pathways such as NF-κB and Nrf2. Shizukaol A, a precursor to other sesquiterpene dimers, has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory genes.[1] Additionally, it can decrease reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) via the Nrf2 pathway.[1] Some studies also suggest that related compounds may target HMGB1.[1]

Dexamethasone , a classic glucocorticoid, functions by binding to the glucocorticoid receptor (GR).[6][7][8] This drug-receptor complex translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[9] This transrepression leads to a broad inhibition of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[9]

G Comparative Anti-inflammatory Signaling Pathways cluster_0 This compound (and related compounds) cluster_1 Dexamethasone Shizukaol This compound HMGB1 HMGB1 Shizukaol->HMGB1 inhibits ROS ROS Shizukaol->ROS decreases Nrf2 Nrf2 Shizukaol->Nrf2 upregulates NFkB_S NF-κB Shizukaol->NFkB_S inhibits translocation ROS->Nrf2 HO1 HO-1 Nrf2->HO1 induces Inflammation_S Inflammatory Response HO1->Inflammation_S inhibits NFkB_S->Inflammation_S induces Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds DEX_GR DEX-GR Complex GR->DEX_GR NFkB_D NF-κB DEX_GR->NFkB_D inhibits AntiInflammatory_Proteins Anti-inflammatory Proteins DEX_GR->AntiInflammatory_Proteins induces Inflammation_D Inflammatory Response NFkB_D->Inflammation_D induces AntiInflammatory_Proteins->Inflammation_D inhibits

Figure 1. Comparative signaling pathways of this compound and Dexamethasone.

Experimental Protocols

The following are generalized protocols for common in vitro anti-inflammatory assays based on the methodologies described in the cited literature.

Nitric Oxide (NO) Production Assay in Macrophages
  • Cell Culture: RAW 264.7 or J774A.1 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 2 x 10^4 to 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or dexamethasone). Cells are pre-incubated for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Assay
  • Cell Culture and Seeding: Similar to the NO production assay, RAW 264.7 macrophages are cultured and seeded in appropriate plates (e.g., 24-well or 96-well).

  • Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The incubation period can vary depending on the cytokine being measured (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of IL-1β, IL-6, or TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL), and the inhibitory effect of the compounds is calculated.

G General Workflow for In Vitro Anti-inflammatory Assays A 1. Macrophage Cell Culture (e.g., RAW 264.7) B 2. Cell Seeding (96-well plates) A->B C 3. Pre-treatment with This compound or Dexamethasone B->C D 4. Inflammatory Stimulation (LPS) C->D E 5. Incubation (24 hours) D->E F 6. Supernatant Collection E->F G 7a. NO Measurement (Griess Assay) F->G H 7b. Cytokine Measurement (ELISA) F->H I 8. Data Analysis G->I H->I

Figure 2. Generalized experimental workflow for in vitro anti-inflammatory assays.

References

Shizukaol C: A Comparative Analysis of its Mechanism of Action Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers exploring the therapeutic potential of the dimeric sesquiterpene, Shizukaol C. This document provides a comparative overview of its validated anti-inflammatory mechanism and explores its potential anti-cancer activities by cross-referencing data from structurally related compounds.

This compound, a dimeric sesquiterpene isolated from Chloranthus serratus, has emerged as a molecule of interest for its biological activities. While direct and extensive cross-validation of its mechanism in various cancer cell lines is not yet available in the scientific literature, this guide synthesizes the existing data on this compound's anti-inflammatory effects and draws parallels with the anti-cancer mechanisms of its close structural analogs, Shizukaol A and Shizukaol D. This comparative approach aims to provide a foundational understanding for researchers and drug development professionals investigating the therapeutic utility of this compound.

Comparative Efficacy and Cellular Response

Quantitative data on the bioactivity of this compound and its analogs are crucial for comparative assessment. The following tables summarize the available data on their effects in different cell lines.

Table 1: Quantitative Data for this compound and Analogs

CompoundCell LineAssayResultReference
This compound Vascular Smooth Muscle Cells (VSMCs)Western BlotUpregulation of GSTpi, Nrf2[1]
Cell Adhesion AssayInhibition of BMDM adhesion[1]
Shizukaol A RAW 264.7 MacrophagesGriess ReagentIC50 for NO inhibition: 13.79 ± 1.11 μM[2]
Shizukaol D SMMC-7721 (Hepatocellular Carcinoma)CCK-8 AssayIC50: Not explicitly stated, but significant growth inhibition at 12.5-50 µM
SK-HEP1 (Hepatocellular Carcinoma)Apoptosis AssayInduction of apoptosis
HepG2 (Hepatocellular Carcinoma)Apoptosis AssayInduction of apoptosis
Focus (Hepatocellular Carcinoma)CCK-8 AssayDose- and time-dependent decrease in viability[3]

Signaling Pathways and Mechanism of Action

The known signaling pathway for this compound involves the Keap1-Nrf2 antioxidant response element pathway. In contrast, its analog Shizukaol D has been shown to exert its anti-cancer effects through the Wnt/β-catenin signaling pathway.

This compound: The Keap1-Nrf2-GSTpi Pathway in Vascular Smooth Muscle Cells

In trimethylamine oxide (TMAO)-induced vascular inflammation, this compound has been demonstrated to exert anti-inflammatory effects by directly binding to Keap1. This interaction leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of Glutathione S-transferase pi (GSTpi). The increased GSTpi expression is responsible for inhibiting the JNK-NF-κB/p65 signaling cascade, ultimately suppressing the expression of adhesion molecules and reducing inflammation.[1]

ShizukaolC_Keap1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cellular Vascular Smooth Muscle Cell TMAO TMAO JNK JNK TMAO->JNK Shizukaol_C This compound Keap1 Keap1 Shizukaol_C->Keap1 Binds Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) GSTpi GSTpi Nrf2->GSTpi Induces (nuclear translocation) GSTpi->JNK Inhibits NF_kB NF-κB/p65 JNK->NF_kB Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1) NF_kB->Adhesion_Molecules Inflammation Inflammation Adhesion_Molecules->Inflammation

This compound's anti-inflammatory mechanism in VSMCs.
Shizukaol D: The Wnt/β-catenin Pathway in Liver Cancer Cells

Shizukaol D has been shown to inhibit the growth of liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[3][4] It attenuates Wnt signaling, leading to a decrease in the nuclear accumulation of β-catenin. This, in turn, reduces the expression of downstream target genes such as c-myc and cyclin D1, which are critical for cell proliferation.[3] The repression of this pathway ultimately induces apoptosis in liver cancer cells.[4]

ShizukaolD_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Shizukaol_D Shizukaol D Shizukaol_D->Dvl GSK3b_complex GSK3β/ Axin/APC Complex Dvl->GSK3b_complex Inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Inhibitory effect of Shizukaol D on the Wnt pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the study of this compound and its analogs.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels.

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, GSTpi, β-catenin, c-myc, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

The current body of research provides a solid foundation for the anti-inflammatory potential of this compound, primarily through the modulation of the Keap1-Nrf2 pathway. While direct evidence of its anti-cancer mechanism is lacking, the activity of its structural analog, Shizukaol D, against liver cancer via the Wnt/β-catenin pathway suggests a promising avenue for investigation.

Future research should focus on a systematic cross-validation of this compound's mechanism of action in a panel of diverse cancer cell lines, including but not limited to hepatocellular carcinoma, colorectal cancer, and breast cancer. Determining the IC50 values in these cell lines will be critical for assessing its potency. Furthermore, elucidating whether this compound also modulates the Wnt/β-catenin pathway or if its primary anti-cancer activity, if any, resides in the Nrf2 pathway will be a key step in its development as a potential therapeutic agent. Head-to-head comparison studies with its analogs under identical experimental conditions will provide a clearer picture of its relative efficacy and mechanistic nuances.

References

Differentiating between Shizukaol C and its peroxidized artifacts in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Shizukaol C and its peroxidized artifacts. It outlines the spontaneous oxidative transformation of this compound and presents clear, data-driven methods for differentiating the parent compound from its resulting artifacts in experimental settings. The information is critical for ensuring the purity of test compounds and the accuracy of experimental outcomes.

Recent studies have revealed that shizukaol-type sesquiterpene dimers, including this compound, are susceptible to peroxidation, forming artifactual chlorahololide-type dimers.[1][2] This transformation is attributed to the inherent instability of the shizukaol structure, specifically the conjugation of a cyclopropane ring and a C4-C5 double bond.[1] This structural strain makes the molecule prone to a free radical reaction with oxygen, particularly under light, leading to the generation of peroxide impurities.[1] These artifacts are not typically found in crude plant extracts, suggesting they form during purification and storage.[3]

The formation of these artifacts is a significant concern as they may possess different biological activities than the parent compound. For instance, studies have shown that the peroxidized products exhibit enhanced anti-inflammatory activity compared to their shizukaol precursors.[1][2] Therefore, rigorous analytical differentiation is essential for any research involving this compound.

Comparative Analysis: this compound vs. Peroxidized Artifact

The primary method for distinguishing this compound from its peroxidized artifacts is High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HR-MS).[1] The addition of two oxygen atoms during peroxidation results in a clear mass difference and a shift in chromatographic retention time.

FeatureThis compoundPeroxidized Artifact (P2)Data Reference
Molecular Formula C₃₆H₄₀O₁₀C₃₆H₄₀O₁₂[1]
[M-H]⁻ ion (m/z) 633.2997665.2380[1]
Mass Difference N/A+32.0 (O₂)[1]
HPLC Retention Time (tR) ~13.1 min~4.5 - 8.0 min[1]
Appearance Primary compound peakEarlier eluting impurity peaks[1]

Experimental Protocols

Protocol 1: Monitoring Artifact Formation

This protocol describes a method to monitor the spontaneous conversion of this compound into its peroxidized artifacts over time.

  • Sample Preparation: Dissolve purified this compound in a methanol-water solution to create a stock solution.

  • Storage: Store the solution at room temperature, exposed to ambient light and air.[1]

  • Time-Course Analysis: At specified time points (e.g., Day 1, Day 7, Day 30), draw an aliquot of the solution for analysis.[3]

  • Analytical Method: Analyze the aliquot using HPLC-HR-MS.[1]

    • HPLC Column: C18 reverse-phase column.

    • Mobile Phase: Methanol-Water (60:40, v/v).[1]

    • Detection: Monitor the chromatogram for the appearance of new, earlier-eluting peaks.

    • Mass Spectrometry: Operate in negative ion mode and scan for the quasimolecular ion peaks corresponding to this compound (m/z 633.2997) and its peroxide (m/z 665.2380).[1]

  • Data Analysis: Quantify the peak areas to observe the decrease of the this compound peak and the corresponding increase of the artifact peaks over time.

Protocol 2: Quality Control for this compound Samples

This protocol is designed for the routine quality control of this compound samples to ensure compound integrity before use in biological assays.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).

  • HPLC-HR-MS Analysis:

    • Inject the sample into an HPLC-HR-MS system.

    • Run a gradient elution method capable of separating compounds with a range of polarities.

    • Monitor for the expected [M-H]⁻ ion of this compound (m/z 633.2997).

    • Concurrently, perform a targeted search for the [M-H]⁻ ion of the potential peroxidized artifact (m/z 665.2380).

  • Purity Assessment: Assess the purity of the this compound sample based on the relative peak areas of the parent compound and any detected artifacts. Samples showing significant artifact peaks should be repurified or discarded.

Visualizing Chemical and Experimental Relationships

To further clarify the concepts discussed, the following diagrams illustrate the transformation process and the analytical workflow.

cluster_0 This compound Transformation Shizukaol_C This compound (C₃₆H₄₀O₁₀) Unstable Structure Peroxidized_Artifact Peroxidized Artifact (C₃₆H₄₀O₁₂) Formed during storage/purification Shizukaol_C->Peroxidized_Artifact + O₂ (Air) Free Radical Reaction

Caption: Transformation of this compound into its peroxidized artifact.

cluster_1 Analytical Workflow Sample This compound Sample (Stored in Solution) HPLC HPLC Separation (C18 Column, MeOH/H₂O) Sample->HPLC MS HR-MS Detection (Negative Ion Mode) HPLC->MS Decision Artifacts Detected? MS->Decision Pure Pure this compound (Proceed with Experiment) Decision->Pure No Impure Impure Sample (Repurify or Discard) Decision->Impure Yes

Caption: Workflow for identifying peroxidized artifacts in this compound samples.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, its known anti-HIV activity suggests a mechanism similar to that of other lindenane disesquiterpenoids.[4] For example, the related compound Shizukaol F has been shown to inhibit HIV-1 replication by targeting the RNase H activity of the HIV-1 reverse transcriptase enzyme.[5] This contrasts with many reverse transcriptase inhibitors that target the polymerase activity of the enzyme.[5]

Other compounds in the shizukaol family have been shown to modulate different pathways. Shizukaol D, for instance, activates AMP-activated protein kinase (AMPK) and inhibits the Wnt signaling pathway.[1][4][6] Shizukaol A and B exert anti-inflammatory effects through the HMGB1/Nrf2/HO-1 and JNK-AP-1 pathways, respectively.[7][8] This diversity underscores the importance of working with structurally pure compounds.

The diagram below illustrates the proposed mechanism of a related anti-HIV compound, Shizukaol F, as a plausible model for this compound's activity.

cluster_2 Proposed Anti-HIV Mechanism (via Shizukaol F) Shizukaol This compound/F Inhibition Shizukaol->Inhibition Inhibits RT HIV-1 Reverse Transcriptase (RT) RNaseH RNase H Domain Polymerase Polymerase Domain Replication HIV-1 Replication RNaseH->Replication Degrades RNA template (Required for replication) Polymerase->Replication Synthesizes viral DNA Inhibition->RNaseH

Caption: Plausible anti-HIV mechanism of this compound, based on Shizukaol F.

References

Unraveling the Bioactivity of Shizukaol Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount for the discovery of new therapeutic agents. This guide provides a comparative analysis of Shizukaol C and its related derivatives, correlating their structural nuances with their anti-inflammatory and anticancer properties. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development programs.

Shizukaols are a class of complex dimeric sesquiterpenoids isolated from plants of the Chloranthus genus. These natural products have garnered significant attention for their diverse and potent biological activities. This guide focuses on elucidating the structure-activity relationships (SAR) among key Shizukaol derivatives to provide insights for future derivatization and optimization studies.

Comparative Biological Activity of Shizukaol Derivatives

The biological activities of Shizukaol derivatives are intricately linked to their complex polycyclic structures. Variations in functional groups and stereochemistry across the different derivatives lead to distinct pharmacological profiles. Below is a summary of the reported biological activities of representative Shizukaol compounds.

CompoundBiological ActivityCell Line / ModelIC50 / Effective ConcentrationMechanism of Action
Shizukaol A Anti-inflammatoryLPS-induced RAW 264.7 cells13.79 ± 1.11 μM (NO inhibition)[1]Down-regulation of iNOS and COX-2; Inhibition of NF-κB phosphorylation and nuclear translocation; Regulation of HMGB1/Nrf2/HO-1 pathway.[1]
Shizukaol B Anti-inflammatoryLPS-induced BV2 microglial cells12.5-50 μM (NO, iNOS, COX-2 inhibition)Attenuates LPS-induced inflammatory responses by modulating the JNK-AP-1 signaling pathway.[2]
Shizukaol D AnticancerFocus and SMMC-7721 (liver cancer cells)Dose- and time-dependent growth inhibitionInduces apoptosis; Attenuates Wnt signaling pathway by reducing β-catenin expression.[3]
Shizukaol D Metabolic RegulationHepG2 cells2 µM (increased AMPK phosphorylation)Activates AMP-activated protein kinase (AMPK), leading to a decrease in triglyceride and cholesterol levels.[4][5]

Structure-Activity Relationship Insights

While a comprehensive SAR study on a large library of this compound derivatives is not yet available, a comparative analysis of the structures of Shizukaol A, B, and D provides preliminary insights:

  • Shizukaol A , the precursor to many dimeric sesquiterpenoids, demonstrates potent anti-inflammatory activity, suggesting that the fundamental lindenane-type sesquiterpenoid dimer scaffold is crucial for this effect.[1]

  • Shizukaol B also exhibits anti-inflammatory properties, acting on the JNK-AP-1 signaling pathway.[2] The structural differences between Shizukaol A and B, which may account for their potentially different potencies and specific mechanisms, warrant further investigation.

  • Shizukaol D showcases a broader spectrum of activity, including anticancer and metabolic regulatory effects.[3][4] Its ability to modulate the Wnt and AMPK signaling pathways highlights how specific structural features can confer distinct biological activities. The structural features of Shizukaol D that differentiate it from other shizukaols likely contribute to its unique bioactivities.

A recent study has also suggested that some peroxidized chlorahololide-type dimers, which show good anti-inflammatory activity, may be artifacts derived from shizukaol-type dimers.[6] This finding is critical for SAR studies, as the observed activity may belong to the transformed product rather than the parent shizukaol compound.

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of the reported findings.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]

Anticancer Activity Assay (Cell Proliferation Assay)

  • Cell Culture: Human liver cancer cell lines (e.g., Focus, SMMC-7721) are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).

  • MTT Assay: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[3]

AMPK Activation Assay (Western Blot)

  • Cell Culture and Treatment: HepG2 cells are cultured in DMEM with 10% FBS. Cells are treated with the test compounds at various concentrations for a specified time (e.g., 1 hour).

  • Protein Extraction: After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.[4]

Visualizing the Pathways

To better understand the mechanisms of action of Shizukaol derivatives, the following diagrams illustrate the key signaling pathways they modulate.

Shizukaol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus_NFkB->Inflammatory_Genes AP1 AP-1 JNK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Nucleus_AP1->Inflammatory_Genes Shizukaol_A Shizukaol A Shizukaol_A->NFkB inhibits HMGB1 HMGB1 Shizukaol_A->HMGB1 inhibits Nrf2 Nrf2 Shizukaol_A->Nrf2 activates Shizukaol_B Shizukaol B Shizukaol_B->JNK inhibits HMGB1->TLR4 HO1 HO-1 Nrf2->HO1

Caption: Anti-inflammatory signaling pathways modulated by Shizukaol A and B.

Shizukaol_D_Signaling_Pathways cluster_wnt Wnt Signaling Pathway (Anticancer) cluster_ampk AMPK Pathway (Metabolic Regulation) Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degradation beta_catenin_nucleus β-catenin (in Nucleus) beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Shizukaol_D_Wnt Shizukaol D Shizukaol_D_Wnt->Destruction_Complex activates Shizukaol_D_AMPK Shizukaol D AMPK AMPK Shizukaol_D_AMPK->AMPK activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: Anticancer and metabolic regulatory pathways modulated by Shizukaol D.

References

A Head-to-Head Comparison of Shizukaol C and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. This guide provides a comprehensive, data-driven comparison of Shizukaol C, a dimeric sesquiterpene, with three other well-researched natural anti-inflammatory compounds: Curcumin, Quercetin, and Resveratrol. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their anti-inflammatory mechanisms.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected natural compounds against key inflammatory mediators. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell lines, stimulus, and incubation times. The data presented here is a compilation from various studies to provide a comparative overview.

CompoundTargetCell LineStimulusIC50 (µM)Citation
Shizukaol A Nitric Oxide (NO)RAW 264.7LPS13.79 ± 1.11[1]
Curcumin Nitric Oxide (NO)RAW 264.7LPS11.0 ± 0.59[2]
Quercetin Nitric Oxide (NO)RAW 264.7LPS12.0 ± 0.8[3]
Resveratrol Nitric Oxide (NO)RAW 264.7LPS~15[4]
CompoundTargetCell LineStimulusIC50 (µM)Citation
Curcumin NF-κBRAW 264.7LPS18.2 ± 3.9[5]
Resveratrol NF-κBAdipocytesTNF-α< 2[6]
Quercetin TNF-αRAW 264.7LPS1[7]
CompoundTargetCell LineStimulusIC50 (µM)Citation
Curcumin IL-6AdipocytesTNF-α< 2[6]
Resveratrol IL-6RAW 264.7LPS17.5 ± 0.7[8]
Quercetin IL-6RAW 264.7poly(I:C)< 50[9]
CompoundTargetCell LineStimulusIC50 (µM)Citation
Curcumin COX-2AdipocytesTNF-α< 2[6]
Quercetin COX-2Microglial CellsLPS< 10[4]
Resveratrol COX-2RAW 264.7LPSNot specified[10]

Mechanisms of Action: A Focus on Key Signaling Pathways

The anti-inflammatory effects of these natural compounds are mediated through their interaction with complex intracellular signaling pathways. Below are graphical representations of these pathways and the putative points of intervention for each compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Ub Ubiquitination IκBα->Ub Tagged for NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasome Proteasome Ub->Proteasome Degradation by Proteasome->IκBα DNA DNA NF-κB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription of Quercetin Quercetin Quercetin->IKK Complex Inhibits Resveratrol Resveratrol Resveratrol->IKK Complex Inhibits This compound This compound This compound->NF-κB (p50/p65)_n Inhibits Translocation Curcumin Curcumin Curcumin->IKK Complex Inhibits

Caption: NF-κB signaling pathway and points of inhibition by natural compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation.

MAPK_Pathway Growth Factors, Cytokines Growth Factors, Cytokines Receptor Receptor Growth Factors, Cytokines->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JNK JNK RAF->JNK p38 p38 RAF->p38 ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 JNK->AP-1 p38->AP-1 Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression Quercetin Quercetin Quercetin->MEK Inhibits Resveratrol Resveratrol Resveratrol->p38 Inhibits This compound This compound This compound->JNK Inhibits Curcumin Curcumin Curcumin->ERK Inhibits

Caption: MAPK signaling pathway and points of inhibition by natural compounds.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses and is a key target for this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation of Ub Ubiquitination Nrf2->Ub Tagged for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation by Proteasome->Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant & \nAnti-inflammatory Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant & \nAnti-inflammatory Genes Transcription of This compound This compound This compound->Keap1 Directly binds and inhibits

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory activity of natural compounds.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Curcumin, Quercetin, Resveratrol) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is then determined from the dose-response curve.

  • Cell Viability Assay (MTT or CCK-8): A parallel assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into several groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the compound.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Assay: Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and is considered a relevant model for human rheumatoid arthritis.

  • Animals: Lewis or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.

  • Compound Administration: Treatment with the test compound can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the development of clinical signs).

  • Clinical Assessment: The severity of arthritis is assessed by scoring the inflammation in each paw based on a scale of 0-4 (0 = normal, 4 = severe swelling and erythema). Body weight is also monitored.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and the joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Biochemical Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.

Conclusion

This compound, Curcumin, Quercetin, and Resveratrol all demonstrate significant anti-inflammatory properties, albeit through partially overlapping and distinct mechanisms. While Curcumin, Quercetin, and Resveratrol are well-documented inhibitors of the NF-κB and MAPK pathways, this compound appears to exert its primary anti-inflammatory effects through the activation of the Keap1-Nrf2 antioxidant pathway, which in turn modulates downstream inflammatory signaling, including the JNK-NF-κB cascade.

The quantitative data presented in this guide, while not exhaustive, provides a basis for comparing the relative potencies of these compounds. However, the lack of directly comparable IC50 values for this compound against a broad range of inflammatory markers highlights the need for further research to fully elucidate its therapeutic potential.

The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further investigation and aid in the design of future studies aimed at developing novel anti-inflammatory therapies from these promising natural compounds.

References

Safety Operating Guide

Proper Disposal of Shizukaol C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Shizukaol C, a dimeric sesquiterpene isolated from the roots of Chloranthus serratus. Due to the limited availability of specific safety data for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow all institutional and regulatory guidelines for chemical waste disposal.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular Formula C₃₆H₄₂O₁₀
Molecular Weight 634.71 g/mol

This compound Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste. This includes pure compound, contaminated labware, and solutions containing this compound.

Waste Identification and Classification

All waste materials containing this compound must be classified as chemical waste. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach dictates treating it as hazardous. Consult your institution's Environmental Health and Safety (EHS) department for specific waste categorization.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound, and any labware (e.g., weigh boats, contaminated gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

Hazardous Waste Labeling

Proper labeling of hazardous waste is a regulatory requirement. The label on your this compound waste container must include the following information[1][2][3][4][5]:

  • The words "Hazardous Waste" prominently displayed[1][2][3][4].

  • Chemical Name: "this compound" and the full chemical composition of the waste, including solvents and their approximate concentrations.

  • Hazard Identification: Based on general laboratory chemical safety, indicate potential hazards. While specific data is unavailable, it is prudent to mark it as "Toxic" and "Handle with Care."

  • Generator Information: Your name, laboratory, and contact information.

Storage of Chemical Waste

Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from general lab traffic and drains.

  • In a secondary containment bin to prevent the spread of potential spills.

Scheduling Waste Pickup

Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90 or 180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor[6].

Experimental Protocols

While this document focuses on disposal, the principles of safe handling during experimentation are paramount. Always work in a well-ventilated area, such as a chemical fume hood, when handling solid this compound or preparing solutions.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Shizukaol_C_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Designated Container B->D E Label Waste Container Correctly C->E D->E F Store in Satellite Accumulation Area E->F G Schedule Waste Pickup with EHS F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling Shizukaol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for Shizukaol C, a dimeric sesquiterpene isolated from Chloranthus serratus. The following procedural guidance is based on established best practices for handling natural product compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, treating it as a compound with potential biological activity and unknown toxicity. The following personal protective equipment (PPE) and handling procedures are based on general laboratory safety guidelines for natural product extracts and powdered chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesOffers good protection against a range of chemicals. Inspect gloves for integrity before use and change them frequently.
Eye Protection Safety glasses with side shields or GogglesProtects against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing.
Body Protection Laboratory coatShould be fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound to prevent inhalation of fine particles. Work should be conducted in a well-ventilated area, preferably a fume hood.
Handling Procedures
  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a fume hood to minimize inhalation exposure.

  • Weighing and Aliquoting : When weighing the powdered form of this compound, use a chemical fume hood to prevent the dispersal of dust. Use appropriate tools (e.g., spatulas) to handle the compound and avoid creating airborne dust.

  • Dissolving : When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Spill Management : In case of a spill, isolate the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe up. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the spill area is thoroughly cleaned and decontaminated.

  • Personal Hygiene : After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and unused compound, should be treated as chemical waste.

  • Waste Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the name "this compound".

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Powdered this compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Operational Workflow for Handling this compound

Biological Activity and Mechanism of Action

Recent studies have elucidated the anti-inflammatory properties of this compound, particularly in the context of vascular inflammation.

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation in vascular smooth muscle cells.[1] The mechanism involves the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of Glutathione S-Transferase Pi (GSTpi). This, in turn, inhibits the downstream JNK-NF-κB/p65 signaling cascade, ultimately reducing the expression of adhesion molecules and suppressing inflammation.[1]

The following diagram illustrates this signaling pathway:

G This compound Anti-Inflammatory Signaling Pathway shizukaol_c This compound keap1 Keap1 shizukaol_c->keap1 Binds to nrf2 Nrf2 keap1->nrf2 Inhibits Degradation of gstpi GSTpi (Upregulation) nrf2->gstpi Induces Transcription of jnk JNK Activation gstpi->jnk Inhibits nf_kb NF-κB/p65 Activation jnk->nf_kb adhesion_molecules Adhesion Molecule Expression nf_kb->adhesion_molecules inflammation Vascular Inflammation adhesion_molecules->inflammation

This compound Anti-Inflammatory Signaling Pathway

Experimental Protocols

The following are key experimental methodologies used to investigate the effects of this compound.

Cell Viability Assay
  • Purpose : To determine the cytotoxic effects of this compound.

  • Method : Vascular smooth muscle cells (VSMCs) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Cell viability is then assessed using a standard method such as the MTT or CCK-8 assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[2][3][4][5]

Western Blot Analysis
  • Purpose : To quantify the protein expression levels of key components in the signaling pathway.

  • Method : VSMCs are treated with this compound and/or an inflammatory stimulus (e.g., TMAO).[1] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Keap1, Nrf2, GSTpi, p-JNK, NF-κB/p65). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Assay
  • Purpose : To visualize the subcellular localization of target proteins, such as the nuclear translocation of Nrf2.

  • Method : VSMCs are grown on coverslips and treated as required. The cells are then fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with bovine serum albumin).[6][7][8] Cells are incubated with a primary antibody against the protein of interest (e.g., Nrf2), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose : To measure the mRNA expression levels of target genes.

  • Method : Total RNA is extracted from treated VSMCs using a suitable kit. The RNA is then reverse-transcribed into cDNA. qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amplification of the target genes (e.g., GSTpi, adhesion molecules) relative to a housekeeping gene (e.g., GAPDH).

Quantitative Data

Currently, there is limited publicly available quantitative data, such as IC50 values, specifically for the anti-inflammatory effects of this compound. For context, the IC50 value for a related compound, Shizukaol A, on nitric oxide (NO) production in LPS-induced RAW 264.7 cells has been reported.[9]

CompoundAssayCell LineIC50 Value
Shizukaol ANitric Oxide (NO) InhibitionRAW 264.713.79 ± 1.11 μM[9]
This compound Anti-inflammatory VSMC Data not available

Researchers are encouraged to perform dose-response experiments to determine the specific potency of this compound in their experimental systems.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.